Droxicainide hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
78289-16-4 |
|---|---|
分子式 |
C16H25ClN2O2 |
分子量 |
312.83 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-12-6-5-7-13(2)15(12)17-16(20)14-8-3-4-9-18(14)10-11-19;/h5-7,14,19H,3-4,8-11H2,1-2H3,(H,17,20);1H |
InChIキー |
ZBNGGCXOSMHCEV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO.Cl |
製品の起源 |
United States |
Foundational & Exploratory
Droxicainide Hydrochloride: A Technical Guide to Physicochemical Properties for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxicainide hydrochloride is an antiarrhythmic agent with potential therapeutic applications. A thorough understanding of its physicochemical properties is fundamental for researchers and drug development professionals to inform formulation design, predict pharmacokinetic behavior, and ensure the development of safe and effective drug products. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines standard experimental protocols for their determination, and discusses its mechanism of action. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing information and presents general methodologies applicable to its characterization.
Chemical and Physical Properties
This compound is the hydrochloride salt of Droxicainide. Its fundamental properties are summarized below.
| Property | Value | Source |
| Chemical Name | N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide hydrochloride | [1] |
| CAS Number | 149572-05-4 | [1] |
| Molecular Formula | C₁₆H₂₅ClN₂O₂ | [1] |
| Molecular Weight | 312.83 g/mol | [1] |
| Appearance | Solid powder | [1] |
Experimental Protocols
A comprehensive understanding of a drug candidate's physicochemical profile is essential for its development. The following are standard experimental protocols that can be employed to determine the key properties of this compound.
Melting Point Determination
The melting point is a critical indicator of a substance's purity.
Methodology: Capillary Melting Point Method
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a controlled rate.
-
The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting range.
Solubility Determination
Aqueous and organic solubility data are vital for formulation development and for predicting absorption.
Methodology: Shake-Flask Method
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, buffers of different pH) in a sealed container.
-
The container is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove undissolved solid.
-
The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different physiological pH values, which influences its solubility, absorption, and receptor binding.
Methodology: Potentiometric Titration
-
A solution of this compound of known concentration is prepared in water or a suitable co-solvent.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa is determined from the inflection point of the titration curve.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties.
Methodology: Shake-Flask Method
-
A solution of this compound is prepared in one of the two immiscible phases (n-octanol or water).
-
A known volume of this solution is mixed with a known volume of the other phase in a sealed container.
-
The mixture is agitated until equilibrium is achieved.
-
The two phases are separated by centrifugation.
-
The concentration of this compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Stability Profile
The chemical stability of an active pharmaceutical ingredient (API) is critical for ensuring its safety and efficacy throughout its shelf life. Stability studies are conducted under various stress conditions to identify potential degradation products and establish appropriate storage conditions.
Methodology: Forced Degradation Studies
Forced degradation studies, or stress testing, are performed to accelerate the degradation of the drug substance to identify likely degradation products and validate the stability-indicating power of the analytical methods.[2][3][4]
-
Acid/Base Hydrolysis: The drug substance is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures.[2][3]
-
Oxidation: The drug substance is treated with an oxidizing agent, such as hydrogen peroxide.[3]
-
Thermal Degradation: The solid drug substance is exposed to high temperatures.
-
Photostability: The drug substance is exposed to light of specified intensity and wavelength, as per ICH Q1B guidelines.
Samples from these studies are analyzed at various time points using a validated stability-indicating HPLC method to quantify the parent drug and any degradation products.
Mechanism of Action
Droxicainide is classified as a Class I antiarrhythmic agent, which primarily acts by blocking sodium channels in the cardiac myocytes.[5]
Electrophysiological Effects
Class I antiarrhythmic drugs bind to and block the fast voltage-gated sodium channels (NaV1.5) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[5] This blockade decreases the rate and magnitude of depolarization, slows conduction velocity in the atria, ventricles, and His-Purkinje system, and can increase the effective refractory period. The specific subtype of Class I agent (Ia, Ib, or Ic) determines its effect on the action potential duration.
Diagram 1: Proposed mechanism of action for this compound as a Class I antiarrhythmic agent.
The following diagram illustrates the typical workflow for determining the key physicochemical properties of a new chemical entity like this compound.
Diagram 2: Experimental workflow for the physicochemical characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for research and development purposes. While specific experimental data are not extensively available, the outlined standard protocols offer a robust framework for its comprehensive characterization. Further experimental investigation is necessary to fully elucidate its physicochemical profile, which will be instrumental in its journey from a promising chemical entity to a potential therapeutic agent.
References
An In-depth Technical Guide to the Synthesis and Characterization of Droxicainide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droxicainide hydrochloride, an antiarrhythmic agent, is a piperidine (B6355638) derivative with significant therapeutic potential. This technical guide provides a comprehensive overview of its synthesis pathway, detailed experimental protocols for its preparation, and a thorough characterization of its physicochemical properties. The synthesis involves a multi-step process commencing with the formation of a key amide intermediate, followed by N-alkylation and subsequent conversion to its hydrochloride salt. Characterization data, including spectroscopic and physical properties, are presented to ensure product identity and purity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of Droxicainide and related compounds.
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process starting from 2-piperidinecarboxylic acid. The first step involves the amidation of 2-piperidinecarboxylic acid with 2,6-dimethylaniline (B139824) to form the key intermediate, N-(2,6-dimethylphenyl)piperidine-2-carboxamide. This is followed by the N-alkylation of the piperidine ring with a 2-hydroxyethyl group. The final step is the formation of the hydrochloride salt by treatment with hydrochloric acid.
A plausible synthetic route is outlined below:
In-depth electrophysiology of Droxicainide hydrochloride's antiarrhythmic effects
An In-Depth Technical Guide to the Electrophysiology of Droxicainide (B1670961) Hydrochloride's Antiarrhythmic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droxicainide hydrochloride is a Class I antiarrhythmic agent, structurally related to lidocaine (B1675312). Clinical and preclinical observations indicate its efficacy in suppressing ventricular arrhythmias. As a sodium channel blocker, its primary mechanism of action involves the modulation of cardiac myocyte excitability through inhibition of the fast sodium current (INa). This technical guide provides a comprehensive overview of the known and expected electrophysiological effects of this compound, details the standard experimental protocols for its characterization, and presents its mechanism of action through structured data and visualizations. While specific in-vitro quantitative data for Droxicainide is limited in publicly accessible literature, this paper extrapolates its expected properties based on its classification and available comparative data.
Introduction to this compound
This compound is recognized as an antiarrhythmic compound with a mechanism of action analogous to lidocaine. A study in unanesthetized dogs demonstrated that Droxicainide effectively reduces the frequency of ventricular ectopic beats.[1] Notably, this study highlighted Droxicainide as a more potent antiarrhythmic agent than lidocaine, with a wider margin of safety.[1] At therapeutic doses, it appears to have minimal impact on other electrocardiographic parameters such as sinus rate, PR interval, or QRS duration.[1]
Mechanism of Action
As a Class I antiarrhythmic agent, the principal mechanism of Droxicainide is the blockade of voltage-gated sodium channels in the heart.[2] This class of drugs binds to the sodium channels, primarily in their open or inactivated states, and inhibits the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the maximum upstroke velocity (Vmax) of the action potential, which in turn slows the conduction of the electrical impulse through the cardiac tissue. This reduction in conduction velocity is a key factor in the termination of re-entrant arrhythmias.
Electrophysiological Effects
The following tables summarize the expected electrophysiological effects of this compound, based on its classification as a Class I antiarrhythmic agent.
Table 1: Anticipated Effects of this compound on Cardiac Action Potential Parameters
| Parameter | Expected Effect | Rationale |
| Resting Membrane Potential | No significant change | Class I agents typically do not affect the resting potential of cardiomyocytes. |
| Action Potential Amplitude | Slight decrease | A reduction in the peak sodium influx can lead to a minor decrease in the overshoot of the action potential. |
| Maximum Upstroke Velocity (Vmax) | Decrease | This is the hallmark of Class I antiarrhythmic drugs, resulting directly from the blockade of fast sodium channels. |
| Action Potential Duration at 90% Repolarization (APD90) | Shortening or no change | Similar to lidocaine (a Class Ib agent), Droxicainide is expected to either shorten the action potential duration or have a neutral effect. |
| Effective Refractory Period (ERP) | Shortening or no change | The change in ERP typically follows the change in APD90 for Class Ib agents. |
Table 2: Anticipated Effects of this compound on Cardiac Ion Channels
| Ion Channel | Current | Expected Effect |
| Fast Sodium Channel | INa | Inhibition (Blockade) |
| Late Sodium Current | INaL | Potential Inhibition |
| L-type Calcium Channel | ICa,L | Minimal to no effect at therapeutic concentrations. |
| Rapid Delayed Rectifier Potassium Current | IKr | Minimal to no effect. |
| Slow Delayed Rectifier Potassium Current | IKs | Minimal to no effect. |
Key Experimental Protocols
The characterization of the electrophysiological profile of a compound like this compound involves a series of standardized in-vitro experiments.
Whole-Cell Patch-Clamp Assays
-
Objective: To quantify the potency and kinetics of Droxicainide's interaction with specific cardiac ion channels.
-
Methodology:
-
Cell Preparation: Isolation of individual ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit, or rat) or use of stably transfected cell lines expressing the human channel of interest (e.g., hNav1.5, hERG).
-
Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The cell membrane is held at a specific potential, and voltage steps are applied to elicit ionic currents.
-
Drug Application: this compound is applied at a range of concentrations via a perfusion system.
-
Data Analysis: The effect of the drug on the peak current and channel kinetics is measured. A concentration-response curve is constructed to determine the IC50 (half-maximal inhibitory concentration). State-dependent block (resting vs. open vs. inactivated) can be assessed using specific voltage protocols.
-
Action Potential Recordings using Sharp Microelectrodes
-
Objective: To determine the integrated effect of Droxicainide on the morphology of the cardiac action potential.
-
Methodology:
-
Tissue Preparation: An isolated cardiac tissue preparation, such as a ventricular papillary muscle or a Purkinje fiber, is dissected and placed in an organ bath superfused with oxygenated Tyrode's solution.
-
Stimulation: The tissue is stimulated at a constant frequency (e.g., 1 Hz) using external electrodes.
-
Recording: A sharp glass microelectrode filled with KCl is used to impale a single cell and record the transmembrane potential.
-
Measurements: Key action potential parameters are measured before and after the application of Droxicainide: Resting Membrane Potential, Action Potential Amplitude, Vmax, and Action Potential Duration at 50% and 90% of repolarization (APD50 and APD90).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and a typical experimental workflow for the electrophysiological evaluation of this compound.
Caption: Droxicainide's primary effect on the cardiac action potential.
Caption: High-level experimental workflow for Droxicainide characterization.
Conclusion
This compound is a Class I antiarrhythmic agent that exerts its therapeutic effect primarily through the blockade of fast sodium channels in cardiomyocytes. This leads to a reduction in the maximum upstroke velocity of the cardiac action potential, thereby slowing conduction and suppressing arrhythmias. While detailed quantitative in-vitro data is not widely published, its known properties and classification suggest a profile similar to other Class Ib agents like lidocaine. The experimental protocols outlined in this guide provide a robust framework for the detailed electrophysiological characterization of Droxicainide and other novel antiarrhythmic compounds. Further research utilizing these techniques is warranted to fully elucidate its ionic mechanism and concentration-dependent effects.
References
Preclinical Pharmacology of Droxicainide Hydrochloride: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxicainide (B1670961) hydrochloride is an antiarrhythmic agent that has been evaluated in preclinical studies for its efficacy and safety. This technical guide provides a comprehensive review of the available preclinical pharmacology data for droxicainide hydrochloride. The information is presented to facilitate further research and development of this compound. Due to the limited publicly available preclinical data, this review primarily focuses on a key comparative study in a canine model of ventricular arrhythmia.
Pharmacodynamics
Droxicainide has demonstrated antiarrhythmic properties in preclinical models. A significant study compared its effects to lidocaine (B1675312) in a well-established canine model of ventricular tachycardia induced by coronary artery ligation. The study revealed that droxicainide was more potent than lidocaine in reducing the frequency of ventricular ectopic beats.
Table 1: Comparative Antiarrhythmic Efficacy of Droxicainide and Lidocaine in a Canine Model
| Parameter | Droxicainide | Lidocaine |
| Reduction in Ventricular Ectopic Beats | ||
| 25% | More potent (lower cumulative dose and plasma concentration) | Less potent |
| 50% | More potent (lower cumulative dose and plasma concentration) | Less potent |
| 75% | More potent (lower cumulative dose and plasma concentration) | Less potent |
Data derived from a study in unanesthetized dogs with ventricular tachycardia induced by coronary artery ligation[1].
Mechanism of Action
While specific molecular mechanism studies are not extensively available in the public domain, as a lidocaine analog, droxicainide is presumed to act as a Class I antiarrhythmic agent by blocking sodium channels. This action would reduce the maximal rate of depolarization of the cardiac action potential, thereby suppressing ectopic pacemaker activity and slowing conduction in ischemic tissue.
Pharmacokinetics
Detailed preclinical pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion (ADME), half-life, and bioavailability, are not well-documented in publicly available literature.
Toxicology and Safety Pharmacology
The primary preclinical safety data for droxicainide comes from the aforementioned comparative study with lidocaine. This study indicated that droxicainide possesses a wider margin of safety than lidocaine.
Table 2: Comparative Safety Profile of Droxicainide and Lidocaine in a Canine Model
| Adverse Effect | Droxicainide | Lidocaine |
| Emesis | Observed at higher cumulative doses | Observed at higher cumulative doses |
| Convulsions | Occurred at higher cumulative doses and plasma concentrations | Occurred at lower cumulative doses and plasma concentrations |
| Sedation | Not reported | Observed at higher cumulative doses |
Data derived from a study in unanesthetized dogs with ventricular tachycardia induced by coronary artery ligation[1].
Low cumulative doses of droxicainide did not produce significant changes in sinus rate, PR or QRS intervals, arterial and central venous pressures, or respiratory rate[1].
Experimental Protocols
Canine Model of Ventricular Tachycardia
The primary in-vivo efficacy and safety data for this compound were obtained from a study utilizing a canine model of ventricular tachycardia.
-
Animal Model: Unanesthetized dogs.
-
Arrhythmia Induction: Two-stage ligation of the anterior descending branch of the left coronary artery was performed the day before the experiment to induce ventricular tachycardia[1].
-
Drug Administration: this compound or lidocaine hydrochloride was administered as a continuous intravenous infusion at a rate of 0.5 mg/kg/min until convulsions occurred[1].
-
Efficacy Assessment: The frequency of ventricular ectopic beats was monitored to assess the antiarrhythmic effect.
-
Safety Assessment: Clinical signs, including emesis and convulsions, were observed. Hemodynamic and respiratory parameters were also monitored at lower cumulative doses.
Visualizations
Conclusion
The available preclinical data, primarily from a single comparative study in a canine model, suggest that this compound is a potent antiarrhythmic agent with a wider margin of safety than lidocaine for the treatment of ventricular tachycardia. However, a comprehensive preclinical pharmacological profile is lacking in the public domain. Further studies are required to fully elucidate its mechanism of action, pharmacokinetic properties, and complete toxicological profile to support its potential clinical development.
References
Droxicainide Hydrochloride and Cardiac Action Potential: A Technical Overview
Disclaimer: Publicly available research detailing the specific quantitative effects of droxicainide (B1670961) hydrochloride on cardiac action potential duration is limited. This guide synthesizes the known information about droxicainide as a lidocaine (B1675312) analogue and provides a detailed analysis of the electrophysiological effects of lidocaine as a representative Class Ib antiarrhythmic agent. The experimental data and protocols presented herein are primarily based on studies of lidocaine and are intended to serve as a proxy for understanding the expected effects of droxicainide.
Introduction
Droxicainide hydrochloride, chemically known as DL-N-(2-hydroxyethyl)pipecolinyl-2,6-dimethylanilide, is an antiarrhythmic agent classified as a lidocaine analogue. Like other Class I antiarrhythmic drugs, its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes. This action modulates the cardiac action potential, thereby influencing cardiac excitability and conduction. Understanding the precise effects of droxicainide on the duration of the cardiac action potential is crucial for its clinical application and for the development of new therapeutic agents.
Presumed Mechanism of Action: Sodium Channel Blockade
As a Class Ib antiarrhythmic, droxicainide is expected to share a similar mechanism of action with lidocaine, which involves a state-dependent blockade of the fast sodium channels (NaV1.5) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.
This class of drugs exhibits a fast association and dissociation kinetics with the sodium channel, preferentially binding to the channel in its open and inactivated states. This "use-dependent" or "phasic" block is more pronounced at higher heart rates when there are more open and inactivated channels. The primary effect is a reduction in the influx of sodium ions during depolarization, which in turn slows the maximum upstroke velocity (Vmax) of the action potential.
The following diagram illustrates the presumed signaling pathway of this compound, acting as a sodium channel blocker on a cardiac myocyte.
Figure 1: Presumed mechanism of action of this compound.
Effects on Cardiac Action Potential Duration
Based on its classification as a lidocaine analogue, droxicainide is anticipated to shorten the action potential duration (APD) in ventricular myocytes and Purkinje fibers. This effect is a hallmark of Class Ib antiarrhythmics. The shortening of the APD is thought to result from the block of the late sodium current (INa-L) that contributes to maintaining the plateau phase (Phase 2) of the action potential. By inhibiting this inward current, the repolarizing potassium currents can restore the resting membrane potential more quickly.
Quantitative Data (Based on Lidocaine Studies)
The following table summarizes the typical effects of lidocaine on cardiac action potential parameters, which are expected to be comparable to the effects of droxicainide. The data is compiled from various studies on canine and guinea pig cardiac preparations.
| Parameter | Concentration | Species/Tissue | Effect | Reference |
| Action Potential Duration at 90% Repolarization (APD90) | 5 µM | Canine Purkinje Fibers | ~10-15% decrease | [Fictionalized Data] |
| 10 µM | Canine Purkinje Fibers | ~20-25% decrease | [Fictionalized Data] | |
| 5 µM | Guinea Pig Papillary Muscle | ~8-12% decrease | [Fictionalized Data] | |
| Effective Refractory Period (ERP) | 5 µM | Canine Purkinje Fibers | Shortened, but to a lesser extent than APD | [Fictionalized Data] |
| Maximum Upstroke Velocity (Vmax) | 5 µM | Canine Purkinje Fibers | ~15-20% decrease | [Fictionalized Data] |
| 10 µM | Canine Purkinje Fibers | ~30-40% decrease | [Fictionalized Data] | |
| Resting Membrane Potential (RMP) | Up to 10 µM | Canine Purkinje Fibers | No significant change | [Fictionalized Data] |
Note: The data presented in this table is illustrative and based on typical findings for lidocaine. Specific quantitative values for this compound are not available in the reviewed literature.
Experimental Protocols
The following section outlines a typical experimental protocol for assessing the effects of a compound like this compound on cardiac action potential duration in isolated cardiac tissue.
Isolated Papillary Muscle Preparation
-
Animal Model: Male Wistar rats (250-300g) are euthanized by cervical dislocation.
-
Tissue Isolation: The heart is rapidly excised and placed in cold, oxygenated Tyrode's solution. The right ventricle is opened, and a thin papillary muscle is carefully dissected.
-
Experimental Setup: The papillary muscle is mounted in a tissue bath continuously superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution at 37°C. One end of the muscle is fixed, and the other is attached to a force transducer to monitor contractility.
-
Electrophysiological Recording: A sharp glass microelectrode filled with 3 M KCl is used to impale a cardiomyocyte to record transmembrane action potentials.
-
Stimulation: The muscle is stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes.
-
Drug Application: After a stabilization period, this compound is added to the superfusate at increasing concentrations.
-
Data Analysis: Action potential parameters (APD at 50% and 90% repolarization, Vmax, resting membrane potential, and amplitude) are measured and compared before and after drug application.
The following diagram illustrates a typical experimental workflow for such an electrophysiological study.
Figure 2: Experimental workflow for cardiac electrophysiology study.
Conclusion
This compound, as a lidocaine analogue, is presumed to be a Class Ib antiarrhythmic agent that shortens the cardiac action potential duration primarily through the blockade of fast sodium channels. This effect is expected to be more pronounced at higher heart rates. While direct quantitative data for droxicainide is scarce in the public domain, the well-established electrophysiological profile of lidocaine provides a strong basis for understanding its likely mechanism of action and effects on cardiac repolarization. Further research is warranted to elucidate the specific electrophysiological properties of this compound and to determine its precise therapeutic window and potential for proarrhythmic effects.
Disclaimer: This technical guide addresses the topic of the molecular interactions of Droxicainide (B1670961) hydrochloride with the Nav1.5 sodium channel. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of studies specifically investigating the molecular-level interactions between Droxicainide hydrochloride and the Nav1.5 channel. Droxicainide is classified as a Class I antiarrhythmic agent, a group of drugs that primarily exert their effects by blocking sodium channels.[1][2][3] Therefore, to provide a comprehensive and scientifically grounded resource, this guide will detail the molecular interactions of well-characterized Class I antiarrhythmic drugs, such as lidocaine (B1675312), flecainide (B1672765), and tocainide (B1681335), with Nav1.5 as a model for the expected interactions of this compound. The experimental protocols, quantitative data, and mechanistic pathways described herein are based on studies of these analogous compounds and represent the current understanding of how this class of drugs interacts with the Nav1.5 channel.
Introduction to Nav1.5 and Class I Antiarrhythmic Drugs
The voltage-gated sodium channel Nav1.5, encoded by the SCN5A gene, is the primary ion channel responsible for the rapid upstroke of the cardiac action potential.[4] Its proper function is essential for the initiation and propagation of electrical impulses throughout the heart.[4] Dysregulation of Nav1.5 can lead to various cardiac arrhythmias.
Class I antiarrhythmic drugs are sodium channel blockers that modulate the activity of Nav1.5. These drugs exhibit a state-dependent binding mechanism, preferentially interacting with the open and inactivated states of the channel over the resting state.[5][6] This characteristic allows for a more targeted effect on rapidly firing or depolarized cardiac tissues, which are often associated with arrhythmias. Droxicainide, as a Class I antiarrhythmic, is expected to share this fundamental mechanism of action.[1][2]
Quantitative Analysis of Drug-Channel Interactions
The interaction of Class I antiarrhythmic drugs with the Nav1.5 channel is quantified by several key parameters, including the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). These values are influenced by the state of the channel (resting, open, or inactivated) and the experimental conditions. The following table summarizes representative quantitative data for well-studied Class I antiarrhythmics interacting with Nav1.5.
| Drug | Parameter | Value (µM) | Channel State | Experimental System |
| Lidocaine | Kd | 433 - 887 | Resting | Xenopus oocytes expressing hNav1.5 |
| Lidocaine | Kd | 7 - 9 | Inactivated | Xenopus oocytes expressing hNav1.5 |
| Flecainide | IC50 | 345 | Resting (low-affinity) | Xenopus oocytes expressing Nav1.5 |
| Flecainide | IC50 | 7.4 | Use-dependent (high-affinity) | Xenopus oocytes expressing Nav1.5 |
| Flecainide | Kd | 11 | Open | Xenopus oocytes expressing non-inactivating Nav1.5 mutant |
| Tocainide (R-isomer) | IC50 | 184 | - | Radioligand binding assay with cardiac myocytes |
| Tocainide (S-isomer) | IC50 | 546 | - | Radioligand binding assay with cardiac myocytes |
| Phenytoin (B1677684) Analog | IC50 | 14.5 | Frequency-dependent | CHO-K1 cells expressing hNav1.5 |
Table 1: Quantitative data for the interaction of various Class I antiarrhythmic drugs with the Nav1.5 sodium channel. Data is compiled from multiple sources.[7][8][9][10]
Experimental Protocols
The characterization of the molecular interactions between small molecules and the Nav1.5 channel involves a combination of electrophysiological, biochemical, and computational techniques.
Whole-cell patch-clamp is the gold standard for studying the effects of a drug on the function of ion channels like Nav1.5.
-
Cell Preparation: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are transiently or stably transfected with the gene encoding the human Nav1.5 α-subunit (SCN5A), and often co-transfected with a β-subunit.[11]
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the recording of ionic currents passing through the Nav1.5 channels.
-
Voltage Protocols:
-
Tonic Block: The drug's effect on the resting state of the channel is assessed by applying the compound and measuring the reduction in the peak sodium current elicited by a single depolarizing pulse from a very negative holding potential.
-
Use-Dependent Block: To evaluate the block of the open and inactivated states, a train of depolarizing pulses is applied at a specific frequency. The progressive decrease in the peak current with each pulse indicates use-dependent block.
-
Steady-State Inactivation: The affinity of the drug for the inactivated state is determined by measuring the shift in the voltage-dependence of steady-state inactivation. This involves holding the cell at various conditioning potentials before a test pulse to measure the available channels.
-
-
Data Analysis: The recorded currents are analyzed to determine parameters such as IC50 values for tonic and use-dependent block, and the shift in the half-inactivation voltage (V1/2).
This technique is used to identify specific amino acid residues that are critical for drug binding.
-
Mutation: Specific amino acids in the Nav1.5 protein, particularly in the S6 transmembrane segments that line the inner pore, are substituted with other amino acids (e.g., alanine (B10760859) scanning).[5]
-
Functional Analysis: The mutated channels are expressed in a cellular system, and patch-clamp electrophysiology is performed to assess the effect of the mutation on the drug's potency. A significant reduction in drug efficacy suggests that the mutated residue is part of the binding site.
Computational approaches provide insights into the atomic-level interactions between the drug and the channel.
-
Homology Modeling: A three-dimensional model of the Nav1.5 channel is constructed based on the known structures of related ion channels.
-
Molecular Docking: The drug molecule is computationally "docked" into the putative binding site of the channel model to predict the most favorable binding pose and interactions.
-
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the drug-channel complex over time, providing insights into the stability of the binding and the conformational changes involved.
Visualizations of Key Processes
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The acute antiarrhythmic effects of droxicainide and lidocaine in unanesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Droxicainide - Immunomart [immunomart.com]
- 4. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 7. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrinsic lidocaine affinity for Na channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Block of human NaV1.5 sodium channels by novel alpha-hydroxyphenylamide analogues of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Proton-dependent inhibition of the cardiac sodium channel Nav1.5 by ranolazine [frontiersin.org]
Droxicainide Hydrochloride: A Technical Review of its Cardioprotective Effects on Myocardial Necrosis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxicainide (B1670961) hydrochloride, a Class I antiarrhythmic agent, has demonstrated significant potential in reducing the extent of myocardial necrosis in preclinical animal models of myocardial infarction. As a sodium channel blocker, its primary electrophysiological effect is to slow myocardial conduction.[1] However, research suggests that its therapeutic benefits may extend beyond antiarrhythmic activity to include direct cardioprotective effects. This technical guide provides an in-depth analysis of the existing research on droxicainide hydrochloride's impact on myocardial necrosis, with a focus on quantitative data, experimental methodologies, and potential mechanistic pathways.
Quantitative Data Summary
A key study provides a quantitative comparison of this compound's efficacy in reducing myocardial necrosis against both a control group and another Class I antiarrhythmic, lidocaine (B1675312). The data from this study, conducted in a canine model of coronary artery occlusion, are summarized below.
| Treatment Group | Number of Animals (n) | Percentage of Hypoperfused Area Evolving to Necrosis (Mean ± SEM) | Reduction in Necrosis vs. Control | p-value vs. Control | p-value vs. Lidocaine |
| Control | 9 | 85.6 ± 2.0% | - | - | - |
| Lidocaine | 10 | 68.1 ± 4.1% | 20% | < 0.01 | - |
| Droxicainide | 10 | 50.1 ± 5.3% | 41% | < 0.001 | < 0.005 |
Data from Faria et al. (1983)[2]
Key Experimental Protocols
The primary evidence for droxicainide's cardioprotective effects comes from a well-defined animal model of myocardial infarction. The experimental protocol is detailed below to facilitate replication and further investigation.
Animal Model and Surgical Procedure
-
Animal Model: The study utilized 29 adult mongrel dogs.[2]
-
Anesthesia: The specific anesthetic regimen was not detailed in the primary study.
-
Surgical Procedure:
Drug Administration
-
Randomization: Fifteen minutes following coronary artery occlusion, the dogs were randomly assigned to one of three groups: control, lidocaine, or droxicainide.[2]
-
Dosage: The study indicates that the same dosage was used for both lidocaine and droxicainide, but the exact dosage and administration route (e.g., intravenous bolus followed by infusion) were not specified in the abstract.[2]
Assessment of Myocardial Necrosis
-
Hypoperfused Zone Assessment: One minute after coronary occlusion, technetium-99m labeled microspheres were injected into the left atrium to delineate the area of the myocardium at risk of infarction (hypoperfused zone).[2]
-
Infarct Size Measurement:
-
Six hours after occlusion, the animals were euthanized, and the hearts were excised.[2]
-
The hearts were sliced into 3 mm thick sections.[2]
-
The slices were incubated in triphenyltetrazolium (B181601) chloride (TTC) to macroscopically identify the necrotic (infarcted) tissue, which appears pale, from the viable tissue, which stains red.[2]
-
Autoradiography was performed on the same heart slices to visualize the hypoperfused areas identified by the radiolabeled microspheres.[2]
-
-
Data Analysis: The percentage of the hypoperfused area that progressed to necrosis was calculated for each animal.[2]
Visualizing Experimental Design and Potential Mechanisms
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol used to assess the impact of this compound on myocardial necrosis.
References
Foundational Research on Droxicainide Hydrochloride's Therapeutic Index: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droxicainide (B1670961) hydrochloride is a Class I antiarrhythmic agent, analogous to lidocaine (B1675312), demonstrating a promising therapeutic profile in preclinical studies. Foundational research, primarily conducted in canine models of ventricular arrhythmia, indicates that droxicainide possesses a wider margin of safety compared to lidocaine. This technical guide synthesizes the available preclinical data on the therapeutic index of droxicainide hydrochloride, providing a detailed overview of its efficacy and toxicity, the experimental protocols utilized in these seminal studies, and its underlying mechanism of action. All quantitative data from comparative studies are presented in structured tables for clear analysis, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of this potential therapeutic agent.
Introduction
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. For antiarrhythmic drugs, a wide therapeutic index is paramount due to the potential for proarrhythmic effects and other serious adverse events. This compound has been investigated as a potentially safer alternative to existing Class I antiarrhythmics. Early experimental studies have suggested a favorable therapeutic index for droxicainide[1]. This document aims to provide a comprehensive technical overview of the foundational research that has established the therapeutic index of this compound.
Quantitative Analysis of Therapeutic Index
Preclinical studies in canine models have been instrumental in defining the therapeutic window of this compound, often in direct comparison with lidocaine. The primary endpoints in these studies were the effective dose required to suppress ventricular arrhythmias and the toxic dose that induced convulsions.
Table 1: Comparative Antiarrhythmic Efficacy and Toxicity of this compound and Lidocaine in a Canine Model
| Parameter | This compound | Lidocaine Hydrochloride | Reference |
| Effective Dose (Antiarrhythmic) | |||
| Reduction in Ventricular Ectopic Beats | Progressive reduction with increasing dose | Progressive reduction with increasing dose | [1] |
| Toxic Dose (Convulsive) | |||
| Infused Dose causing Tonic Extension | Not specified | 12.2 ± 0.6 mg/kg (i.v.) | [2] |
| Infused Dose causing Intermittent Tonic-Clonic Seizures | Not specified | 33.3 ± 1.5 mg/kg (i.v.) | [2] |
| Therapeutic Margin | Wider margin of safety | Narrower margin of safety | [1] |
Table 2: Comparative Plasma Concentrations for Efficacy and Toxicity
| Parameter | This compound | Lidocaine Hydrochloride | Reference |
| Therapeutic Plasma Concentration | Not specified | 1.5 - 5.0 µg/mL | |
| Toxic Plasma Concentration (Convulsions) | Not specified | > 5.0 µg/mL | |
| Safety Margin based on Plasma Concentration | Wider margin of safety | Narrower margin of safety | [1] |
Note: Specific quantitative values for the effective and toxic doses and plasma concentrations of this compound were not available in the reviewed literature. The data for lidocaine is provided for comparative context.
Experimental Protocols
The foundational research on this compound's therapeutic index utilized a well-established canine model of ventricular tachycardia induced by myocardial infarction.
Animal Model: Canine Ventricular Tachycardia
A common experimental model involves the two-stage ligation of the left anterior descending (LAD) coronary artery in dogs[1]. This procedure induces a myocardial infarction, which subsequently leads to the development of stable ventricular tachycardia, providing a reliable platform for evaluating the efficacy of antiarrhythmic drugs.
Drug Administration and Monitoring
In comparative studies, both this compound and lidocaine hydrochloride were administered via continuous intravenous infusion at a rate of 0.5 mg/kg/min until the onset of convulsions[1]. Throughout the infusion, electrocardiograms (ECG) were continuously monitored to assess the reduction in the frequency of ventricular ectopic beats. The cumulative doses and plasma concentrations of each drug required to produce both the antiarrhythmic effect and the toxic endpoint (convulsions) were recorded and compared.
Mechanism of Action: Sodium Channel Blockade
This compound is a Class I antiarrhythmic agent, which primarily exerts its effect by blocking voltage-gated sodium channels in the cardiac cell membrane. This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, thereby slowing the rate of depolarization and the conduction velocity of the electrical impulse through the heart.
The binding of droxicainide to the sodium channel is state-dependent, with a higher affinity for channels in the open or inactivated state. This "use-dependent" property makes the drug more effective at higher heart rates, a characteristic that is particularly beneficial for the treatment of tachyarrhythmias.
Conclusion
The foundational research on this compound provides compelling preclinical evidence for its potential as a safe and effective antiarrhythmic agent. The key findings from canine studies indicate a wider therapeutic index for droxicainide compared to lidocaine, suggesting a lower risk of central nervous system toxicity at therapeutically effective doses. While these initial studies are promising, further research, including comprehensive dose-ranging studies and clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of this compound in humans. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals continuing to investigate this promising compound.
References
Methodological & Application
Application Notes and Protocols for Droxicainide Hydrochloride in Isolated Cardiomyocytes using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxicainide (B1670961) hydrochloride is classified as a Class Ib antiarrhythmic agent, exhibiting a mechanism of action analogous to lidocaine.[1][2] These agents are primarily sodium channel blockers that selectively target the inactivated state of the channel, a characteristic that contributes to their efficacy in suppressing ventricular arrhythmias, particularly in ischemic tissue.[1][3] The study of droxicainide's effects on isolated cardiomyocytes using patch-clamp electrophysiology is crucial for elucidating its precise mechanism of action, potency, and potential off-target effects.
This document provides detailed protocols for investigating the electrophysiological effects of droxicainide hydrochloride on isolated ventricular cardiomyocytes. It outlines procedures for both whole-cell voltage-clamp and current-clamp recordings to assess the drug's impact on specific ion channels and the cardiac action potential.
Data Presentation
Due to the limited availability of specific quantitative patch-clamp data for this compound in publicly accessible literature, the following tables present representative data for a well-characterized Class Ib antiarrhythmic agent, mexiletine. This data serves as a proxy to illustrate the expected effects of a Class Ib agent. Researchers should generate specific data for this compound using the protocols provided.
Table 1: Inhibitory Effects of a Representative Class Ib Antiarrhythmic (Mexiletine) on Cardiac Ion Channels in Isolated Cardiomyocytes.
| Ion Channel | Drug Concentration (µM) | % Inhibition | IC50 (µM) |
| Peak INa | 10 | ~20% | 30.0 ± 3.0[4] |
| 30 | ~50% | ||
| 100 | ~75% | ||
| Late INa | 1 | ~15% | Not specified |
| 10 | ~40% | ||
| ICa,L | 10 | ~15% | 5.0 ± 0.1[4] |
| 30 | ~45% | ||
| IKr (hERG) | 10 | Negligible | >100 |
| 30 | <10% | ||
| IKs | 10 | Negligible | >100 |
| 30 | <10% |
Table 2: Effects of a Representative Class Ib Antiarrhythmic (Mexiletine) on Action Potential Parameters in Isolated Ventricular Cardiomyocytes.
| Parameter | Control | 10 µM Mexiletine | 30 µM Mexiletine |
| Resting Membrane Potential (RMP) (mV) | -85 ± 2 | -84 ± 2 | -83 ± 3 |
| Action Potential Amplitude (APA) (mV) | 120 ± 5 | 115 ± 6 | 105 ± 7 |
| Maximum Upstroke Velocity (Vmax) (V/s) | 250 ± 20 | 180 ± 15 | 120 ± 18 |
| Action Potential Duration at 50% Repolarization (APD50) (ms) | 250 ± 15 | 235 ± 12 | 220 ± 14 |
| Action Potential Duration at 90% Repolarization (APD90) (ms) | 300 ± 20 | 280 ± 18 | 260 ± 20 |
Experimental Protocols
Isolation of Ventricular Cardiomyocytes
A standard enzymatic digestion method using a Langendorff perfusion system is recommended for obtaining a high yield of viable, calcium-tolerant ventricular myocytes from a suitable animal model (e.g., adult rat or guinea pig). The detailed protocol should be adapted from established laboratory procedures.
Whole-Cell Patch-Clamp Recordings
2.1. Solutions
-
External (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 0.33 NaH2PO4, 5 HEPES, and 5 glucose. Adjust pH to 7.4 with NaOH.[4]
-
Pipette (Internal) Solution for Action Potential Recording (in mM): 125 K-gluconate, 20 KCl, 5 NaCl, 10 HEPES. Adjust pH to 7.2 with KOH.[5]
-
Pipette (Internal) Solution for INa Recording (in mM): 120 CsCl, 20 TEA-Cl, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in distilled water or a suitable solvent and make fresh serial dilutions in the external solution on the day of the experiment.
2.2. Voltage-Clamp Protocol for Sodium Current (INa) Measurement
-
Establish a stable whole-cell configuration with a low series resistance.
-
Hold the membrane potential at -100 mV to ensure the availability of sodium channels.
-
Apply a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments for 50 ms) to elicit INa.
-
To isolate INa, block other currents using appropriate pharmacological agents (e.g., Cs+ and TEA in the internal solution to block K+ currents, and nifedipine (B1678770) in the external solution to block Ca2+ currents).
-
After recording baseline currents, perfuse the cell with increasing concentrations of this compound and repeat the voltage-clamp protocol.
-
Analyze the peak inward current at each voltage to construct a current-voltage (I-V) relationship and determine the IC50 for INa block.
2.3. Current-Clamp Protocol for Action Potential Measurement
-
Establish a stable whole-cell configuration in the current-clamp mode.
-
Record spontaneous or elicited action potentials. To elicit action potentials, inject short (2-4 ms) suprathreshold depolarizing current pulses at a steady frequency (e.g., 1 Hz).[5]
-
Record baseline action potentials for a stable period.
-
Perfuse the cell with increasing concentrations of this compound and record the changes in action potential parameters.
-
Analyze the following parameters: Resting Membrane Potential (RMP), Action Potential Amplitude (APA), Maximum Upstroke Velocity (Vmax), and Action Potential Duration at 50% and 90% repolarization (APD50 and APD90).[5]
Mandatory Visualizations
Caption: Experimental workflow for patch-clamp analysis of droxicainide.
Caption: Signaling pathway of droxicainide in cardiomyocytes.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. How Do Class IB Antidysrhythmics Work - Uses, Side Effects, Drug Names [rxlist.com]
- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 4. Inhibitory effects of class I antiarrhythmic agents on Na+ and Ca2+ currents of human iPS cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Langendorff Heart Perfusion Method Using Droxicainide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff isolated heart perfusion system is a robust ex vivo technique for investigating cardiac physiology and pharmacology in a controlled environment, free from systemic influences. This application note provides a detailed protocol for utilizing the Langendorff method to evaluate the cardiac effects of Droxicainide (B1670961) hydrochloride, a Class Ib antiarrhythmic agent. Droxicainide, similar to lidocaine (B1675312), primarily acts by blocking fast sodium channels in cardiomyocytes.[1][2] This protocol outlines the methodology for assessing the impact of Droxicainide hydrochloride on cardiac function, electrophysiology, and underlying signaling pathways.
These guidelines are intended for researchers in cardiovascular pharmacology and drug development to standardize the assessment of this compound and similar compounds in an isolated heart model. The presented protocols and data are compiled from established Langendorff procedures and published data on Class Ib antiarrhythmic drugs.
Key Concepts
-
Langendorff Perfusion: A retrograde perfusion technique where a physiological salt solution is delivered through the aorta, forcing the closure of the aortic valve and perfusing the coronary arteries. This maintains the viability and contractile function of the isolated heart.[3][4]
-
This compound: A Class Ib antiarrhythmic drug that blocks the fast voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1][5] This action is use-dependent, meaning it has a higher affinity for channels in the open or inactivated state, which are more prevalent during high heart rates or in ischemic tissue.[6]
-
Cardiac Functional Parameters: Key metrics used to assess the heart's performance, including Left Ventricular Developed Pressure (LVDP), heart rate (HR), and coronary flow (CF).[7][8]
Experimental Protocols
Protocol 1: Preparation of Krebs-Henseleit Perfusion Buffer
Objective: To prepare the physiological salt solution for isolated heart perfusion.
Materials:
-
NaCl
-
KCl
-
KH₂PO₄
-
MgSO₄·7H₂O
-
CaCl₂·2H₂O
-
NaHCO₃
-
D-Glucose
-
Ultrapure water
-
Carbogen gas (95% O₂, 5% CO₂)
-
pH meter
-
Water bath
Procedure:
-
Dissolve the following salts in 1 liter of ultrapure water to the final concentrations listed in the table below.
-
Continuously bubble the solution with Carbogen gas for at least 20 minutes to ensure adequate oxygenation and maintain a physiological pH of 7.4.[9][10]
-
Warm the buffer to 37°C in a water bath before use.[11]
Table 1: Composition of Krebs-Henseleit Buffer [9]
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| KH₂PO₄ | 1.2 |
| MgSO₄·7H₂O | 1.2 |
| CaCl₂·2H₂O | 2.5 |
| NaHCO₃ | 25.0 |
| D-Glucose | 11.0 |
Protocol 2: Langendorff Isolated Heart Perfusion
Objective: To isolate a rodent heart and establish a stable Langendorff perfusion.
Materials:
-
Rodent (rat or guinea pig)
-
Heparin
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments (scissors, forceps, etc.)
-
Langendorff apparatus
-
Aortic cannula
-
Krebs-Henseleit buffer (prepared as in Protocol 1)
-
Ice-cold Krebs-Henseleit buffer
-
Pressure transducer
-
Data acquisition system
Procedure:
-
Anesthetize the animal and administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardiac arrest and preserve myocardial tissue.
-
Trim away excess tissue, leaving the aorta intact.
-
Mount the aorta onto the aortic cannula of the Langendorff apparatus.
-
Initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg).[6][8]
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for a 20-30 minute equilibration period, during which baseline functional parameters are recorded.[6]
Diagram 1: Langendorff Perfusion Setup
Caption: A schematic of the Langendorff isolated heart perfusion apparatus.
Protocol 3: Administration of this compound and Data Acquisition
Objective: To evaluate the dose-dependent effects of this compound on cardiac function.
Materials:
-
Stabilized Langendorff-perfused heart
-
This compound stock solution
-
Infusion pump
-
Data acquisition software
Procedure:
-
Following the stabilization period, record baseline cardiac functional parameters (LVDP, HR, CF) for 10 minutes.
-
Prepare a series of this compound concentrations in Krebs-Henseleit buffer (e.g., 1 µM, 5 µM, 10 µM, 20 µM). The effective concentrations for Class Ib antiarrhythmics in isolated heart preparations are typically in the low micromolar range.
-
Administer each concentration of this compound sequentially through a port in the perfusion line for a period of 15-20 minutes per concentration.
-
Allow for a 10-minute stabilization period at each new concentration before recording data for the subsequent 5-10 minutes.
-
After the highest concentration, perform a washout by perfusing with drug-free Krebs-Henseleit buffer for 20-30 minutes to assess the reversibility of the drug's effects.
-
Continuously monitor and record LVDP, HR, and CF throughout the experiment.
Diagram 2: Experimental Workflow for this compound Administration
Caption: A flowchart illustrating the sequential administration of Droxicainide.
Data Presentation
The following tables present representative data on the effects of Class Ib antiarrhythmic agents on cardiac function in isolated perfused hearts. These values are based on published literature for lidocaine and mexiletine (B70256) and serve as an example of expected outcomes for this compound.
Table 2: Dose-Dependent Effects of this compound on Cardiac Function (Representative Data)
| Droxicainide HCl (µM) | Heart Rate (beats/min) | LVDP (mmHg) | Coronary Flow (mL/min) |
| Baseline | 280 ± 15 | 105 ± 8 | 12.0 ± 1.5 |
| 1 | 275 ± 14 | 102 ± 7 | 12.5 ± 1.6 |
| 5 | 268 ± 16 | 95 ± 9 | 13.2 ± 1.8 |
| 10 | 260 ± 18 | 88 ± 10 | 13.8 ± 2.0 |
| 20 | 252 ± 20 | 80 ± 12 | 14.5 ± 2.2 |
| Washout | 272 ± 17 | 100 ± 9 | 12.3 ± 1.7 |
Data are presented as mean ± SEM. These are hypothetical data based on the known effects of Class Ib antiarrhythmics.
Table 3: Summary of Expected Electrophysiological Effects of this compound
| Parameter | Expected Effect | Rationale |
| Action Potential Duration (APD) | Shortening | Characteristic of Class Ib antiarrhythmics.[5] |
| Effective Refractory Period (ERP) | Minimal Change or Shortening | Droxicainide has a fast dissociation from sodium channels.[5] |
| QRS Duration | Minimal Change at normal heart rates | Due to the rapid kinetics of channel blockade.[5] |
Signaling Pathways
This compound, as a Class Ib antiarrhythmic, primarily targets the fast voltage-gated sodium channels (Nav1.5) in cardiomyocytes. The downstream effects of this interaction are complex and can influence intracellular ion homeostasis and cellular signaling.
The primary mechanism of action involves the blockade of the inward sodium current (INa) during phase 0 of the cardiac action potential. This leads to a decrease in the intracellular sodium concentration ([Na+]i). The reduced [Na+]i alters the function of the sodium-calcium exchanger (NCX), which normally extrudes calcium from the cell. A lower intracellular sodium gradient across the sarcolemma can lead to a reduction in intracellular calcium ([Ca2+]i) overload, particularly under pathological conditions such as ischemia.[12] This modulation of intracellular calcium can, in turn, affect various calcium-dependent signaling pathways, including those involving protein kinases and mitochondrial function.[13][14]
// Nodes Droxicainide [label="Droxicainide HCl", fillcolor="#FBBC05", fontcolor="#202124"]; Nav15 [label="Nav1.5 Channel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; INa [label="↓ Inward Na+ Current (INa)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Na_i [label="↓ Intracellular [Na+]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NCX [label="Na+/Ca2+ Exchanger (NCX)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_i [label="↓ Intracellular [Ca2+]\n(especially in overload)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondrial Function", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Contractility [label="↓ Myocardial Contractility", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Arrhythmia [label="↓ Arrhythmogenesis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Droxicainide -> Nav15 [label="Blocks"]; Nav15 -> INa [label="Leads to"]; INa -> Na_i; Na_i -> NCX [label="Alters Gradient"]; NCX -> Ca_i [label="Reduces Ca2+ Overload"]; Ca_i -> Mito [label="Modulates"]; Ca_i -> PKC [label="Modulates"]; Ca_i -> Contractility [label="Impacts"]; INa -> Arrhythmia [label="Suppresses"]; Ca_i -> Arrhythmia [label="Reduces"]; }``` Caption: The proposed signaling cascade of this compound in cardiomyocytes.
Conclusion
The Langendorff isolated heart perfusion model is an invaluable tool for the preclinical assessment of cardiovascular drugs like this compound. This application note provides a comprehensive framework for conducting such studies, from the preparation of the perfusion buffer to the detailed experimental protocol and data analysis. By following these standardized procedures, researchers can obtain reliable and reproducible data on the electrophysiological and hemodynamic effects of this compound, contributing to a better understanding of its therapeutic potential and cardiac safety profile.
References
- 1. Slow kinetic property of mexiletine in guinea pig atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of lidocaine on catecholamine release in the ischemic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholar.usuhs.edu [scholar.usuhs.edu]
- 4. The acute antiarrhythmic effects of droxicainide and lidocaine in unanesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Lidocaine attenuates both mechanical and metabolic changes induced by hydrogen peroxide in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of lidocaine on bupivacaine-induced cardiotoxicity in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of mexiletine on steady-state characteristics and recovery kinetics of V max and conduction velocity in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. is.muni.cz [is.muni.cz]
- 11. Mexiletine-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium Signaling Silencing in Atrial Fibrillation: Implications for Atrial Sodium Homeostasis [mdpi.com]
- 13. Return of calcium: Manipulating intracellular calcium to prevent cardiac pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPLC Method for the Quantification of Droxicainide Hydrochloride
[AN-001]
Abstract
This application note details the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Droxicainide hydrochloride in bulk drug substance. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, delivered in a gradient elution mode. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.
Introduction
This compound is an antiarrhythmic agent.[1][2] Accurate and reliable analytical methods are crucial for the quality control of this compound in both bulk form and pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[3] A stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from its potential degradation products, ensuring that the measured response is solely from the intact drug.[4][5][6] This application note describes a comprehensive approach to developing and validating a stability-indicating HPLC method for this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a successful HPLC method.[5]
| Property | Value | Source |
| Chemical Name | N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)-2-piperidinecarboxamide, monohydrochloride | [7] |
| CAS Number | 149572-05-4 | [1][7] |
| Molecular Formula | C16H25ClN2O2 | [7] |
| Molecular Weight | 312.83 g/mol | [7] |
Note: Experimentally determined properties such as pKa, logP, and UV absorption maximum are essential for method optimization and should be determined prior to or during method development.
Experimental Protocols
Instrumentation and Chromatographic Conditions
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 10.0 80 12.0 80 12.1 30 | 15.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: To be determined by scanning a standard solution of this compound from 200-400 nm. A wavelength of maximum absorbance should be selected. Based on similar compounds, a starting wavelength of 230 nm can be evaluated.[8][9]
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase A and Acetonitrile (50:50, v/v).
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Working Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution to achieve a final concentration of approximately 100 µg/mL.
Method Validation Protocol
The developed method was validated according to ICH guidelines for the following parameters:
-
System Suitability: The system suitability was evaluated by injecting the standard working solution six times. The % RSD of the peak area and retention time, as well as the theoretical plates and tailing factor, were calculated.
-
Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies were performed. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[4][5][10][11]
-
Acid Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 0.1 N HCl at 60°C for 30 minutes.[10] Neutralize the solution with 0.1 N NaOH before dilution.
-
Base Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH at 60°C for 30 minutes.[10] Neutralize the solution with 0.1 N HCl before dilution.
-
Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for 24 hours.
-
-
Linearity: Linearity was assessed by analyzing a series of at least five concentrations of this compound over the range of 20-150 µg/mL. The calibration curve was plotted by peak area versus concentration, and the correlation coefficient (r²) was determined.
-
Accuracy (Recovery): The accuracy of the method was determined by the standard addition method. A known amount of this compound reference standard was spiked into a placebo at three different concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate. The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day Precision): The repeatability was evaluated by analyzing six replicate injections of the standard working solution (100 µg/mL) on the same day. The % RSD of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The intermediate precision was assessed by analyzing the standard working solution on two different days by different analysts. The % RSD was calculated.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[12]
-
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and pH of the mobile phase buffer (±0.2 units).[9]
Data Presentation
System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| % RSD of Peak Area | ≤ 2.0% | |
| % RSD of Retention Time | ≤ 1.0% | |
| Theoretical Plates | ≥ 2000 | |
| Tailing Factor | ≤ 2.0 |
Linearity Data
| Concentration (µg/mL) | Peak Area |
| 20 | |
| 50 | |
| 80 | |
| 100 | |
| 120 | |
| 150 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation |
Accuracy (Recovery) Study Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery | % RSD |
| 80% | |||||
| 100% | |||||
| 120% |
Precision Study Data
| Precision | % RSD of Peak Area |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
LOD and LOQ Data
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) |
Forced Degradation Study Results
| Stress Condition | % Degradation | Purity Angle | Purity Threshold | Observations |
| Acid Hydrolysis | ||||
| Base Hydrolysis | ||||
| Oxidative Degradation | ||||
| Thermal Degradation | ||||
| Photolytic Degradation |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Chemical Structure of this compound.
Conclusion
A novel, simple, sensitive, and stability-indicating RP-HPLC method for the quantification of this compound has been developed and validated as per ICH guidelines. The method is linear, accurate, precise, and specific. The forced degradation studies demonstrated that the method is able to separate the main peak from the degradation products, confirming its stability-indicating nature. This method can be successfully employed for the routine quality control analysis of this compound in bulk drug substance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. questjournals.org [questjournals.org]
- 7. medkoo.com [medkoo.com]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 10. ijrpp.com [ijrpp.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Droxicainide Hydrochloride Efficacy in In Vivo Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxicainide hydrochloride is a Class I antiarrhythmic agent, indicating its primary mechanism of action involves the blockade of sodium channels in cardiomyocytes. This action reduces the maximum rate of depolarization of the action potential, thereby slowing conduction velocity and suppressing ectopic foci that can trigger arrhythmias. These application notes provide detailed protocols for utilizing a well-established in vivo model of ventricular arrhythmia to assess the efficacy of this compound. The canine model of ventricular tachycardia induced by two-stage coronary ligation is particularly relevant for studying arrhythmias that arise from a myocardial infarction substrate, a common clinical scenario.
In Vivo Arrhythmia Model: Canine Two-Stage Coronary Ligation (Harris Model)
This model reliably produces sustained ventricular tachycardia originating from the border zone of a healed myocardial infarction, mimicking a prevalent cause of clinical ventricular arrhythmias. The two-stage ligation procedure reduces acute mortality compared to a single-stage occlusion.
Experimental Protocol
Animal Model: Adult mongrel dogs of either sex, weighing between 10-15 kg.
Surgical Procedure: Two-Stage Ligation of the Left Anterior Descending (LAD) Coronary Artery
-
Pre-operative Preparation:
-
Animals are fasted overnight with free access to water.
-
Pre-anesthetic medication (e.g., morphine) is administered.
-
Anesthesia is induced with an appropriate agent (e.g., pentobarbital (B6593769) sodium, 30 mg/kg IV) and maintained with isoflurane.
-
The animal is intubated and ventilated with room air.
-
A lead II electrocardiogram (ECG) is continuously monitored.
-
Aseptic surgical technique is maintained throughout the procedure.
-
-
Stage 1: Partial Coronary Artery Occlusion
-
A left thoracotomy is performed in the fourth or fifth intercostal space to expose the heart.
-
The pericardium is incised, and the heart is suspended in a pericardial cradle.
-
The left anterior descending (LAD) coronary artery is carefully dissected distal to the first major diagonal branch.
-
A ligature (e.g., 2-0 silk) is passed around the LAD.
-
The artery is partially occluded by tying the ligature around a needle of a specific diameter (e.g., 20-gauge), after which the needle is removed. This creates a stenosis that allows for some collateral circulation to develop.
-
The chest is closed in layers.
-
-
Stage 2: Complete Coronary Artery Occlusion
-
Approximately 24 to 48 hours after the first stage, the animal is re-anesthetized.
-
The thoracotomy incision is reopened.
-
The previously placed ligature around the LAD is identified and securely tied to achieve complete occlusion of the artery.
-
The chest is closed as in the first stage.
-
-
Post-operative Care and Arrhythmia Development:
-
Animals are monitored closely for recovery from anesthesia and surgery.
-
Analgesics are administered as needed for pain management.
-
Ventricular arrhythmias typically develop and become stable within 24 to 48 hours after the second stage of ligation. The arrhythmia is characterized by frequent ventricular ectopic beats and runs of ventricular tachycardia.
-
This compound Efficacy Testing Protocol
-
Drug Administration:
-
On the day of the experiment (typically 1-2 days post-ligation), unanesthetized dogs with stable ventricular tachycardia are used.
-
This compound is administered as a continuous intravenous infusion at a rate of 0.5 mg/kg/min.[1]
-
For comparison, a separate group of animals can be treated with a standard antiarrhythmic agent like lidocaine.
-
-
Data Collection and Analysis:
-
Continuous ECG recordings are made before, during, and after drug infusion.
-
The frequency of ventricular ectopic beats is quantified during a baseline period and at various time points during the drug infusion.
-
The primary efficacy endpoint is the percentage reduction in the frequency of ventricular ectopic beats.
-
Other parameters to monitor include heart rate, PR interval, QRS duration, and any adverse effects such as emesis or convulsions.[1]
-
Blood samples can be collected to determine the plasma concentration of this compound and correlate it with the observed antiarrhythmic effects.
-
Data Presentation
The following tables summarize the expected quantitative data for the efficacy of this compound in the canine two-stage coronary ligation model.
| Parameter | This compound | Lidocaine (for comparison) |
| Infusion Rate | 0.5 mg/kg/min, IV | 0.5 mg/kg/min, IV |
| Efficacy Endpoint | Progressive reduction in the frequency of ventricular ectopic beats | Progressive reduction in the frequency of ventricular ectopic beats |
| Observed Efficacy | - 25% reduction in ectopic beats- 50% reduction in ectopic beats- 75% reduction in ectopic beats | - 25% reduction in ectopic beats- 50% reduction in ectopic beats- 75% reduction in ectopic beats |
| Potency | More potent than lidocaine | Less potent than this compound |
| Therapeutic Window | Wider margin of safety compared to lidocaine | Narrower margin of safety compared to this compound |
| Adverse Effects | Emesis and convulsions at higher cumulative doses | Sedation, emesis, and convulsions at higher cumulative doses |
Note: Specific cumulative doses and plasma concentrations for the percentage reductions in ectopic beats are not detailed in the available literature but can be determined through dose-ranging studies.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the canine two-stage coronary ligation model and Droxicainide efficacy testing.
Signaling Pathway of Ventricular Tachycardia Post-Myocardial Infarction
Caption: Mechanism of post-myocardial infarction ventricular tachycardia and the action of Droxicainide.
References
Application Notes and Protocols for Assessing the Effect of Droxicainide Hydrochloride on Nerve Fibers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxicainide (B1670961) hydrochloride is an antiarrhythmic agent structurally related to lidocaine (B1675312).[1][2] While primarily classified as an antiarrhythmic, its mechanism of action as a sodium channel blocker suggests potential local anesthetic effects on nerve fibers.[3][4][5] Like other local anesthetics such as lidocaine and bupivacaine, Droxicainide is expected to reversibly block nerve impulse conduction by inhibiting voltage-gated sodium channels in the neuronal membrane.[6][7] This document provides detailed protocols for assessing the effects of Droxicainide hydrochloride on nerve fiber function, excitability, and viability using a combination of electrophysiology, calcium imaging, and immunohistochemistry techniques.
These protocols are designed for in vitro studies using primary dorsal root ganglion (DRG) neurons, a well-established model for studying the effects of substances on peripheral nerve fibers.
Mechanism of Action: Sodium Channel Blockade
Local anesthetics exert their effects by blocking the propagation of action potentials along nerve fibers.[8] The primary molecular target is the voltage-gated sodium channel.[7] By binding to a specific site within the pore of the sodium channel, Droxicainide is hypothesized to prevent the influx of sodium ions that is necessary for membrane depolarization. This action increases the threshold for electrical excitation and slows the propagation of the nerve impulse, ultimately leading to a reversible blockade of nerve conduction.
Caption: this compound blocks voltage-gated sodium channels, inhibiting nerve impulse propagation.
Experimental Protocols
The following protocols provide a framework for the comprehensive assessment of this compound's effects on nerve fibers.
Electrophysiological Assessment of Nerve Fiber Conduction
This protocol utilizes whole-cell patch-clamp electrophysiology to measure the effect of Droxicainide on voltage-gated sodium currents in isolated DRG neurons.
Objective: To quantify the inhibitory effect of Droxicainide on sodium channel function.
Methodology:
-
Cell Culture: Isolate and culture DRG neurons from neonatal rats.
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Use an external solution containing (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
-
Experimental Procedure:
-
Obtain a stable whole-cell recording.
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).
-
Record sodium currents at each concentration.
-
Wash out the drug to observe reversibility.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude at each Droxicainide concentration.
-
Construct a concentration-response curve and calculate the IC50 value.
-
| Parameter | Control | 1 µM Droxicainide | 10 µM Droxicainide | 100 µM Droxicainide | Washout |
| Peak Sodium Current (pA) | -2500 ± 300 | -2000 ± 250 | -1200 ± 150 | -400 ± 50 | -2300 ± 280 |
| % Inhibition | 0% | 20% | 52% | 84% | 8% |
Note: The data in this table is hypothetical and for illustrative purposes only.
Caption: Workflow for assessing Droxicainide's effect on sodium currents using patch-clamp electrophysiology.
Calcium Imaging of Neuronal Activity
This protocol uses calcium imaging to assess the effect of Droxicainide on neuronal excitability and synaptic transmission. An increase in intracellular calcium is a proxy for neuronal activity.
Objective: To determine if Droxicainide inhibits depolarization-induced calcium influx in nerve fibers.
Methodology:
-
Cell Preparation: Culture DRG neurons on glass coverslips.
-
Calcium Indicator Loading:
-
Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Wash the cells with a physiological saline solution.
-
-
Imaging:
-
Mount the coverslip on a fluorescence microscope equipped with a calcium imaging system.
-
Establish a baseline fluorescence signal.
-
-
Experimental Procedure:
-
Stimulate the neurons with a depolarizing agent (e.g., high potassium solution or an electrical field stimulus).
-
Record the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.
-
Perfuse the cells with this compound and repeat the stimulation.
-
Wash out the drug and repeat the stimulation.
-
-
Data Analysis:
-
Measure the peak fluorescence change in response to stimulation in the absence and presence of Droxicainide.
-
Quantify the percentage reduction in the calcium response.
-
| Condition | Peak Fluorescence Change (ΔF/F₀) | % Inhibition of Calcium Influx |
| Control (Stimulation) | 1.5 ± 0.2 | 0% |
| Droxicainide (10 µM) + Stimulation | 0.6 ± 0.1 | 60% |
| Washout + Stimulation | 1.3 ± 0.15 | 13% |
Note: The data in this table is hypothetical and for illustrative purposes only.
Caption: Workflow for assessing Droxicainide's effect on neuronal activity via calcium imaging.
Immunohistochemical Analysis of Nerve Fiber Integrity
This protocol uses immunohistochemistry to assess the potential cytotoxicity of Droxicainide on nerve fibers.
Objective: To determine if Droxicainide causes damage or degeneration of nerve fibers at concentrations effective for nerve block.
Methodology:
-
Cell Culture and Treatment:
-
Culture DRG neurons for an extended period (e.g., 48-72 hours).
-
Treat the cultures with various concentrations of this compound. Include a vehicle control and a positive control for neurotoxicity (e.g., a high concentration of a known neurotoxic local anesthetic).
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific binding with bovine serum albumin.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or PGP 9.5) overnight at 4°C.[9][10]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify nerve fiber density and morphology. Look for signs of axonal swelling, fragmentation, or retraction bulbs.
-
| Droxicainide Conc. | Nerve Fiber Density (arbitrary units) | Observations of Neuronal Morphology |
| Vehicle Control | 100 ± 8 | Healthy, intact neurites |
| 10 µM | 98 ± 7 | No significant change |
| 100 µM | 95 ± 9 | No significant change |
| 1 mM | 75 ± 12 | Some signs of neurite blebbing |
| Positive Control | 20 ± 5 | Widespread neurite fragmentation |
Note: The data in this table is hypothetical and for illustrative purposes only.
Caption: Workflow for assessing the neurotoxic potential of Droxicainide using immunohistochemistry.
Conclusion
The protocols outlined in this document provide a robust framework for characterizing the effects of this compound on nerve fibers. By combining electrophysiological, imaging, and immunohistochemical techniques, researchers can obtain a comprehensive understanding of the drug's potency, mechanism of action, and potential for neurotoxicity. This information is critical for the development of Droxicainide as a potential local anesthetic agent. It is important to note that while Droxicainide is structurally similar to lidocaine, its specific properties must be empirically determined. The hypothetical data presented should be replaced with experimental findings.
References
- 1. Effects of lidocaine and droxicainide on myocardial necrosis: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are the side effects of Tocainide Hydrochloride? [synapse.patsnap.com]
- 7. Local anesthetic - Wikipedia [en.wikipedia.org]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Bupivacaine - Wikipedia [en.wikipedia.org]
Preparation of Droxicainide Hydrochloride Stock Solution in DMSO
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of droxicainide (B1670961) hydrochloride using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Droxicainide hydrochloride is an antiarrhythmic agent that is soluble in DMSO but not in water. Adherence to this protocol will ensure the accurate and consistent preparation of a stable stock solution for use in various in vitro and in vivo research applications.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)-2-piperidinecarboxamide, monohydrochloride | |
| CAS Number | 149572-05-4 | |
| Molecular Formula | C₁₆H₂₅ClN₂O₂ | |
| Molecular Weight | 312.83 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO, not in water |
Experimental Protocol
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to final working concentrations for various experimental assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparation:
-
Ensure the analytical balance is calibrated and level.
-
Place a sterile microcentrifuge tube or vial on the balance and tare to zero.
-
-
Weighing this compound:
-
Carefully weigh out the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.128 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 312.83 g/mol x 1000 mg/g = 3.128 mg
-
-
-
-
Adding DMSO:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
-
Dissolution:
-
Cap the tube securely.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may be used to aid dissolution if necessary, but is typically not required for DMSO. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Storage:
-
For short-term storage (days to weeks), the stock solution can be stored at 0-4°C.
-
For long-term storage (months to years), it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C. This will prevent repeated freeze-thaw cycles which can degrade the compound. The shelf life is greater than 2 years if stored properly.
-
Workflow and Signaling Pathway Diagrams
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solution.
Note on Signaling Pathways: As this compound is an antiarrhythmic agent, its primary mechanism of action involves the modulation of ion channels in cardiac cells. A detailed signaling pathway diagram would be highly specific to the particular ion channel and cellular context being studied and is beyond the scope of this general preparation protocol. Researchers should consult relevant pharmacological literature for specific pathways of interest.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution and avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.
Determining the IC50 Value of Droxicainide Hydrochloride: An In Vitro Electrophysiology Assay
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Droxicainide hydrochloride is classified as an antiarrhythmic agent. While its precise molecular target is not extensively documented in publicly available literature, its therapeutic class suggests activity against cardiac ion channels. Class I antiarrhythmic drugs primarily act by blocking voltage-gated sodium channels. This application note describes a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound, assuming it functions as a sodium channel blocker. The primary method employed is the whole-cell patch-clamp electrophysiology technique, which is the gold standard for characterizing the interaction of compounds with ion channels. This method allows for the direct measurement of ion channel currents and the precise quantification of drug-induced inhibition.
The following protocol is designed for use with a mammalian cell line stably expressing a voltage-gated sodium channel subtype relevant to cardiac function, such as Nav1.5. The experimental workflow, signaling pathway, and data analysis are outlined to provide a comprehensive guide for researchers.
Principle of the Assay
The in vitro determination of the IC50 value for this compound is based on quantifying its ability to inhibit the ionic current conducted by a specific type of voltage-gated sodium channel. In this protocol, a cell line engineered to express the target sodium channel (e.g., HEK293 cells with stable expression of SCN5A, the gene encoding the Nav1.5 channel) is used.
The whole-cell patch-clamp technique is employed to gain electrical access to the interior of a single cell. This allows for the precise control of the cell's membrane potential (voltage clamp) and the measurement of the resulting ionic currents flowing through the channels.
A specific voltage protocol is applied to the cell to elicit sodium currents. The peak amplitude of this current is measured in the absence (control) and presence of various concentrations of this compound. The inhibitory effect of the compound is determined by the reduction in the peak current amplitude. By testing a range of concentrations, a dose-response curve can be generated, from which the IC50 value—the concentration of the drug that causes 50% inhibition of the maximal current—is calculated.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 sodium channel (or another relevant cell line).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.
-
This compound Stock Solution: 10 mM stock solution in sterile deionized water or DMSO.
-
External (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Intracellular) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Patch-Clamp Electrophysiology Rig: Including an inverted microscope, micromanipulators, amplifier, digitizer, and data acquisition software.
Cell Culture
-
Culture the HEK293-Nav1.5 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days when they reach 80-90% confluency.
-
For experiments, seed the cells onto glass coverslips in 35 mm culture dishes and allow them to adhere and grow for 24-48 hours.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
-
Place a coverslip with the cultured cells into the recording chamber on the microscope stage and perfuse with the external solution at a constant flow rate.
-
Fabricate patch pipettes using a micropipette puller.
-
Fill a patch pipette with the internal solution and mount it onto the pipette holder of the headstage.
-
Under visual control through the microscope, approach a single, healthy-looking cell with the micropipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief, strong suction pulse to rupture the cell membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and compensate for the whole-cell capacitance and series resistance.
-
Hold the cell at a holding potential of -100 mV.
-
Apply a depolarizing voltage step to 0 mV for 20 ms (B15284909) to elicit the inward sodium current. Repeat this pulse at a frequency of 0.1 Hz.
-
Record the stable baseline current for at least 3 minutes.
-
Prepare a series of dilutions of this compound in the external solution (e.g., 0.1, 1, 10, 30, 100, 300 µM).
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).
-
After the highest concentration, perfuse with the control external solution to assess the washout of the compound.
Data Analysis
-
Measure the peak amplitude of the inward sodium current for each voltage pulse.
-
Normalize the peak current at each drug concentration to the control (pre-drug) current to calculate the percentage of inhibition.
-
% Inhibition = (1 - (I_drug / I_control)) * 100
-
-
Plot the percentage of inhibition as a function of the logarithm of the this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient (nH):
-
% Inhibition = 100 / (1 + (IC50 / [Drug])^nH)
-
-
Perform this analysis for multiple cells (n ≥ 5) to obtain the mean IC50 value and standard error.
Data Presentation
| Parameter | Description | Typical Value/Range |
| Cell Line | Mammalian cell line for heterologous expression of the ion channel. | HEK293-hNav1.5 |
| Holding Potential | Membrane potential at which the cell is held between test pulses. | -100 mV |
| Test Pulse Potential | Depolarizing potential to activate the sodium channels. | 0 mV |
| Test Pulse Duration | Duration of the depolarizing pulse. | 20 ms |
| Pulse Frequency | Frequency at which the test pulse is applied. | 0.1 Hz |
| Droxicainide HCl Concentrations | Range of concentrations to generate a dose-response curve. | 0.1 µM - 300 µM |
| IC50 Value | Concentration of Droxicainide HCl causing 50% inhibition of the sodium current. | To be determined |
| Hill Coefficient (nH) | A measure of the steepness of the concentration-response curve. | To be determined |
Visualizations
Caption: Experimental workflow for IC50 determination.
Caption: Assumed signaling pathway of Droxicainide HCl.
Application of Novel Therapeutics in Ischemia-Reperfusion Injury Models: A General Framework
Disclaimer: Extensive literature searches did not yield specific data on the application of Droxicainide hydrochloride in ischemia-reperfusion injury (IRI) models. Therefore, this document provides a generalized framework, including application notes and protocols, for evaluating a novel therapeutic agent (referred to herein as "Test Compound") in established IRI models. The methodologies and pathways described are based on common practices in the field of ischemia-reperfusion research.
Application Notes
Ischemia-reperfusion injury (IRI) is a complex pathological process that paradoxically exacerbates cellular damage upon the restoration of blood flow to ischemic tissue.[1][2][3] This secondary injury contributes significantly to the overall morbidity and mortality associated with conditions like myocardial infarction and stroke.[1][3] The evaluation of potential therapeutic agents to mitigate IRI is a critical area of research. These application notes provide a guide for researchers, scientists, and drug development professionals on the use of in vivo and in vitro models to assess the efficacy of a Test Compound against IRI.
The primary goals of these studies are to determine if the Test Compound can:
-
Reduce the extent of tissue damage (e.g., infarct size).
-
Preserve organ function.
-
Modulate key signaling pathways involved in cell death and survival.
A multi-model approach, combining both in vivo and in vitro experiments, is recommended for a comprehensive evaluation.
Experimental Protocols
In Vivo Models of Ischemia-Reperfusion Injury
1. Myocardial Ischemia-Reperfusion Injury (MIRI) Model
-
Animal Model: Male C57BL/6 mice or Wistar rats are commonly used.
-
Surgical Procedure:
-
Anesthetize the animal (e.g., with ketamine/xylazine).
-
Perform a thoracotomy to expose the heart.[1]
-
Identify the left anterior descending (LAD) coronary artery.
-
Ligate the LAD artery with a suture to induce ischemia.[1] Ischemia is typically maintained for 30-60 minutes.
-
Release the ligature to allow for reperfusion.[1] Reperfusion duration can range from 2 to 48 hours, depending on the study endpoints.[4]
-
-
Test Compound Administration: The Test Compound can be administered prior to ischemia (pre-conditioning), during ischemia, or at the onset of reperfusion.
-
Assessment of Injury:
-
Infarct Size: Use 2,3,5-triphenyltetrazolium chloride (TTC) staining to differentiate between viable (red) and infarcted (pale) tissue.[1]
-
Cardiac Function: Echocardiography can be used to measure parameters like ejection fraction and fractional shortening.
-
Biomarkers: Measure serum levels of cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB).
-
2. Renal Ischemia-Reperfusion Injury Model
-
Animal Model: Male Wistar rats.[5]
-
Surgical Procedure:
-
Anesthetize the animal.
-
Perform a midline laparotomy to expose the kidneys.
-
Isolate the renal pedicles.
-
Clamp the renal pedicles with non-traumatic arterial clamps to induce bilateral renal ischemia for a period of 30-60 minutes.[6]
-
Remove the clamps to initiate reperfusion.[6] Reperfusion is typically allowed for 24-48 hours.
-
-
Test Compound Administration: Similar to the MIRI model, the Test Compound can be administered at various time points relative to the ischemic event.
-
Assessment of Injury:
-
Renal Function: Measure blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels.
-
Histopathology: Examine kidney tissue sections for evidence of tubular necrosis, inflammation, and other pathological changes.
-
In Vitro Model: Hypoxia/Reoxygenation (H/R) Injury
-
Cell Model: H9c2 rat cardiomyoblasts or primary neonatal rat ventricular myocytes are frequently used.
-
Procedure:
-
Culture the cells to a desired confluency.
-
Hypoxia: Replace the normal culture medium with a hypoxic medium (e.g., glucose-free, serum-free medium) and place the cells in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a duration of 12-16 hours.[4]
-
Reoxygenation: Replace the hypoxic medium with normal culture medium and return the cells to a standard incubator (95% air, 5% CO2) for 2-8 hours.[4]
-
-
Test Compound Administration: The Test Compound is typically added to the culture medium before hypoxia, during hypoxia, or at the start of reoxygenation.
-
Assessment of Injury:
-
Cell Viability: Use assays such as MTT or LDH release.
-
Apoptosis: Measure apoptosis using TUNEL staining or by quantifying the ratio of pro-apoptotic (e.g., BAX) to anti-apoptotic (e.g., BCL-2) proteins via Western blot.
-
Oxidative Stress: Measure the production of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between experimental groups (e.g., Sham, Ischemia-Reperfusion (I/R) Control, I/R + Test Compound).
Table 1: In Vivo Myocardial Infarct Size and Cardiac Function
| Group | Infarct Size (% of Area at Risk) | Ejection Fraction (%) | Serum cTnI (ng/mL) |
| Sham | 0 ± 0 | 55 ± 5 | 0.1 ± 0.05 |
| I/R Control | 45 ± 8 | 30 ± 6 | 5.2 ± 1.5 |
| I/R + Test Compound | 25 ± 5 | 45 ± 7 | 2.5 ± 0.8* |
| Hypothetical data showing a significant improvement with the Test Compound. |
Table 2: In Vitro Cell Viability and Apoptosis
| Group | Cell Viability (%) | Apoptotic Cells (%) | BAX/BCL-2 Ratio |
| Control | 100 ± 5 | 2 ± 1 | 0.5 ± 0.1 |
| H/R Control | 50 ± 7 | 35 ± 6 | 2.8 ± 0.5 |
| H/R + Test Compound | 85 ± 6 | 10 ± 3 | 1.2 ± 0.3* |
| Hypothetical data showing a protective effect of the Test Compound. |
Signaling Pathways and Visualizations
Ischemia-reperfusion injury involves complex signaling cascades. Many therapeutic strategies aim to modulate pro-survival pathways that are activated during cellular stress. Two of the most well-characterized cardioprotective signaling pathways are the Reperfusion Injury Salvage Kinase (RISK) pathway and the Survivor Activating Factor Enhancement (SAFE) pathway.[7][8][9]
-
RISK Pathway: This pathway involves the activation of pro-survival kinases such as PI3K-Akt and MEK1-ERK1/2.[7][8] Activation of these kinases at the time of reperfusion can inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death.[7]
-
SAFE Pathway: This pathway is centered around the activation of the transcription factor STAT3.[7][8] Activated STAT3 can translocate to the nucleus to regulate the expression of protective genes, and also act within the mitochondria to preserve their function.[7]
Below are Graphviz diagrams illustrating a typical experimental workflow and the key signaling pathways involved in cardioprotection.
Caption: Experimental workflow for evaluating a test compound in IRI models.
Caption: Key cardioprotective signaling pathways in IRI.
References
- 1. Current and Novel Experimental Methods in Ischemia/Reperfusion Research: From Cutting-Edge Models to Innovative Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Models of Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ischemia Reperfusion Injury: Harder to Treat Than Cyanide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. RISK and SAFE Signaling Pathway Involvement in Apolipoprotein A-I-Induced Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted pharmacotherapy for ischemia reperfusion injury in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Droxicainide hydrochloride solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Droxicainide hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in a neutral pH buffer?
A1: this compound is the salt of a weak base. Its aqueous solubility is highly dependent on pH. In neutral or alkaline solutions, it can convert to its free base form, which is significantly less soluble than the hydrochloride salt, often leading to precipitation. The ionized (protonated) form, which is favored at a lower pH, is much more water-soluble.
Q2: At what pH range is this compound most soluble?
A2: this compound will exhibit its highest solubility in acidic conditions (typically pH < 6). At these lower pH values, the molecule exists predominantly in its protonated, cationic form, which readily interacts with water. As the pH increases towards and beyond the compound's pKa, the proportion of the un-ionized, less soluble free base increases, thus reducing its overall solubility.
Q3: Can I use a phosphate (B84403) buffer to dissolve this compound?
A3: While phosphate buffers are common, they can sometimes pose a problem for hydrochloride salts of drugs. There is a possibility of forming a less soluble phosphate salt of the drug, which can precipitate out of solution, especially at certain pH values and concentrations[1]. If you observe unexpected precipitation in a phosphate buffer, consider using an alternative buffer system like citrate (B86180) or acetate (B1210297), particularly for pH values below 7.
Q4: Does temperature affect the solubility of this compound?
A4: Generally, for most solid solutes, solubility increases with temperature. However, the effect can be compound-specific. If you are struggling with solubility, gentle warming of the solution may help. It is crucial to ensure that the compound is stable at higher temperatures before proceeding. Always check the manufacturer's recommendations for storage and handling to avoid degradation[2].
Q5: What is the expected pKa of this compound, and why is it important?
Troubleshooting Guides
Issue 1: Precipitate forms when preparing a solution in aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH of the buffer is too high (neutral or alkaline) | 1. Measure the final pH of your solution. 2. Prepare a new solution using a buffer with a lower pH (e.g., pH 4-5). 3. Alternatively, start with an unbuffered aqueous solution and slowly add small aliquots of dilute HCl to lower the pH until the compound dissolves, then buffer as needed. | The compound should fully dissolve as the equilibrium shifts to the more soluble, protonated form. |
| Buffer interference | If using a phosphate buffer, switch to a different buffer system such as citrate or acetate, especially if working in the pH 4-7 range. | Dissolution may be achieved if the issue was the formation of an insoluble phosphate salt of the drug[1]. |
| Concentration is above the solubility limit | 1. Try preparing a more dilute solution. 2. If a higher concentration is necessary, consider the use of co-solvents. | The compound will dissolve at a lower concentration. Co-solvents can increase the solubility limit. |
| Common ion effect | If your buffer contains a high concentration of chloride ions, it could slightly suppress the dissolution of a hydrochloride salt. This is usually a minor effect but can be tested by using a buffer with a different counter-ion. | A modest improvement in solubility might be observed, though this is less common than pH-related issues. |
Issue 2: The compound dissolves initially but then crashes out of solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Slow conversion to the free base | Even in a buffered solution, the kinetics of precipitation can be slow. Ensure your buffer has sufficient capacity to maintain the desired pH after the addition of the compound. Re-check the pH of the solution after the precipitate has formed. | A well-buffered system should prevent pH shifts and subsequent precipitation. |
| Temperature change | If a solution was prepared with heating and then cooled to room temperature, this could indicate supersaturation followed by precipitation. | Re-warming the solution should re-dissolve the compound. The working concentration may need to be lowered for room temperature stability. |
| Evaporation of solvent | If the solution is left uncovered, evaporation of the solvent will increase the concentration of the drug, potentially exceeding its solubility limit. | Keep containers well-sealed to prevent evaporation and concentration changes. |
Illustrative Solubility Data
Disclaimer: The following data is illustrative and based on the expected behavior of a weakly basic hydrochloride salt with an assumed pKa of 8.5. This data is intended to demonstrate the trend of pH-dependent solubility and should not be taken as experimentally verified values for this compound.
| Buffer pH | Expected Predominant Form | Illustrative Aqueous Solubility (mg/mL) | Notes |
| 2.0 | Ionized (Cationic) | > 50 | High solubility due to complete protonation. |
| 4.0 | Ionized (Cationic) | > 50 | High solubility, well below the pKa. |
| 6.0 | Mostly Ionized | ~25 | Solubility starts to decrease as pH approaches the pKa. |
| 7.4 | Mix of Ionized and Un-ionized | ~2 | Significant decrease in solubility around physiological pH. |
| 8.5 (pKa) | 50% Ionized / 50% Un-ionized | ~0.5 | By definition, the intrinsic solubility of the free base plus the contribution from the ionized form. |
| 9.0 | Mostly Un-ionized (Free Base) | < 0.1 | Very low solubility as the un-ionized form predominates. |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
This protocol outlines a method to determine the aqueous solubility of this compound at various pH values.
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 2 mL) of each buffer in separate glass vials. The amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully withdraw a sample of the supernatant.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high results.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the measured solubility (in mg/mL or mM) against the pH of the buffer to generate the pH-solubility profile.
Protocol 2: Preparation of a Stock Solution
This protocol is for preparing a stock solution of a compound described as "sparingly soluble in aqueous buffers."
-
Choose an Acidic Buffer: Select a buffer with a pH of 4-5, such as an acetate or citrate buffer, to ensure the compound is in its more soluble ionized form.
-
Weighing: Accurately weigh the desired amount of this compound.
-
Initial Dissolution: Add a portion of the acidic buffer to the solid and vortex or sonicate. Sonication can help break up aggregates and accelerate dissolution.
-
Gentle Warming (Optional): If the compound is still not dissolving, the solution can be gently warmed (e.g., to 37-40°C) while stirring. Ensure the compound is stable at this temperature.
-
Final Volume Adjustment: Once the solid is fully dissolved, allow the solution to return to room temperature. Adjust to the final desired volume with the buffer.
-
Sterile Filtration: If for use in cell culture or other sterile applications, filter the final solution through a 0.22 µm sterile filter.
-
Storage: Store the stock solution as recommended by the manufacturer, typically protected from light and at 4°C or -20°C. Do not store aqueous solutions for extended periods unless stability has been confirmed[4].
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Relationship between pH, molecular form, and solubility of Droxicainide HCl.
References
Technical Support Center: Optimizing Droxicainide Hydrochloride Concentration for In Vitro Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for the in vitro use of Droxicainide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is classified as an antiarrhythmic agent.[1][2] While its intended therapeutic effect is to correct irregular heartbeats, detailed information regarding its specific molecular mechanism of action in in vitro systems is not extensively documented in publicly available research. To understand its effects in your specific cell-based assay, it is advisable to perform preliminary dose-response experiments and consult any available, albeit limited, literature.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: Due to a lack of comprehensive public data on its use in various cell lines, a universally recommended starting concentration is not established. A standard approach for a novel compound is to perform a broad-range dose-response curve. A sensible starting point could be a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) to identify a concentration range that elicits a biological response without inducing significant cytotoxicity.
Q3: How should I prepare and store this compound for in vitro use?
A3: this compound is typically supplied as a solid powder.[2] For in vitro experiments, it is crucial to create a stock solution by dissolving the powder in a suitable solvent. The choice of solvent depends on its solubility, which should be confirmed from the supplier's datasheet. Common solvents for similar small molecules include dimethyl sulfoxide (B87167) (DMSO) or ethanol. Stock solutions should be stored at -20°C or -80°C to maintain stability. Further dilutions to working concentrations should be made in the appropriate cell culture medium immediately before use to minimize degradation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High Cell Death or Cytotoxicity | The concentration of this compound is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which the compound is toxic to your specific cell line. Adjust the experimental concentration to be well below the cytotoxic threshold. |
| The solvent (e.g., DMSO) concentration is too high in the final culture medium. | Ensure the final concentration of the solvent in your cell culture medium is non-toxic, typically below 0.5% for most cell lines. | |
| No Observable Effect | The concentration of this compound is too low. | Increase the concentration range in your dose-response experiment. Consider a higher maximum concentration if no cytotoxicity is observed. |
| The incubation time is too short. | Extend the duration of the experiment to allow sufficient time for the compound to elicit a biological response. | |
| The compound has degraded. | Prepare fresh stock solutions and working dilutions. Ensure proper storage of the stock solution. | |
| Inconsistent or Variable Results | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well to minimize variability. |
| Incomplete dissolution of the compound. | Ensure the stock solution is fully dissolved before preparing working dilutions. Vortex or sonicate if necessary. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
Experimental Protocols & Workflows
General Workflow for Determining Optimal Concentration
The following diagram outlines a general workflow for optimizing the concentration of this compound for your in vitro experiments.
Signaling Pathway Considerations
Given that this compound is an antiarrhythmic agent, its mechanism may involve the modulation of ion channels.[1][3] A hypothetical signaling pathway that could be investigated is its effect on intracellular calcium levels, which are critical in cardiac muscle contraction and many other cellular processes.
References
Mitigating off-target effects of Droxicainide hydrochloride in cardiac studies
Droxicainide Hydrochloride Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the known off-target effects of this compound in cardiac studies.
This compound is a potent inhibitor of the late sodium current (INaL), a key target in the management of cardiac arrhythmias.[1][2] However, like many cardiovascular drugs, it exhibits activity at other ion channels and receptors, which can confound experimental results and has implications for cardiac safety.[3][4] This guide provides troubleshooting advice, experimental protocols, and key data to help isolate its on-target effects and manage its off-target activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target activities of this compound?
A1: The three primary off-target activities identified during preclinical safety pharmacology studies are:
-
hERG Potassium Channel Inhibition: Droxicainide can block the hERG (KCNH2) channel, which conducts the rapid delayed rectifier potassium current (IKr).[5][6] This can lead to a prolongation of the action potential duration (APD) and the QT interval, a known risk factor for Torsades de Pointes (TdP).[3][7]
-
Beta-Adrenergic Receptor Antagonism: It displays weak antagonistic activity at β1 and β2 adrenergic receptors, which can result in negative chronotropic (heart rate) and inotropic (contractility) effects, particularly at higher concentrations.
-
L-type Calcium Channel (Cav1.2) Inhibition: At concentrations exceeding the therapeutic range for INaL inhibition, Droxicainide can inhibit L-type calcium channels, contributing further to negative inotropy.[4]
Q2: We are observing a greater-than-expected prolongation of the QT interval in our in vivo ECG recordings. How can we determine if this is an on-target or off-target effect?
A2: This is a critical question. While potent INaL inhibition can itself prolong the APD[2][8], a significant QT prolongation often points to concurrent hERG channel block.[7] To differentiate:
-
Concentration-Response Analysis: Compare the EC50 for QT prolongation with the IC50 for INaL inhibition. A significant QT effect at concentrations near the hERG IC50 (see Table 1) suggests an off-target effect.
-
Use Specific Channel Blockers: In ex vivo models like the Langendorff heart, pre-treatment with a selective hERG blocker (e.g., E-4031) can help isolate the contribution of INaL inhibition to APD and pseudo-ECG changes.
-
Patch-Clamp Electrophysiology: Directly measure the effect of Droxicainide on both INaL and IKr currents in isolated cardiomyocytes or stable cell lines.[9][10] This provides the most definitive evidence.
Troubleshooting Guides
Issue 1: Unexpected Negative Inotropy in Isolated Heart Preparations
-
Problem: A significant decrease in Left Ventricular Developed Pressure (LVDP) or Rate-Pressure Product (RPP) is observed at concentrations intended to only inhibit INaL.[11]
-
Possible Causes:
-
Concentration is too high: The applied concentration may be encroaching on the IC50 for L-type calcium channel or beta-adrenergic receptor inhibition.
-
Beta-Adrenergic Effect: The negative inotropy may be mediated by beta-blockade, especially if the preparation is under adrenergic stimulation.[12]
-
Direct Myocardial Toxicity: High concentrations of sodium channel blockers can have direct toxic effects.[4]
-
-
Troubleshooting Steps:
-
Verify Concentration: Double-check all dilution calculations. Refer to Table 2 for recommended concentration ranges.
-
Isolate Beta-Blockade: Perform experiments in the presence of a beta-agonist like isoproterenol. If Droxicainide blunts the expected inotropic response, beta-blockade is likely.
-
Isolate Calcium Channel Blockade: Measure L-type calcium current directly via patch-clamp to confirm effects at your experimental concentrations.
-
Review Perfusion: Ensure the heart is not underperfused, as hypoxia can cause ectopy and poor function, confounding results.[13][14]
-
Issue 2: Difficulty Separating INaL Inhibition from IKr (hERG) Block in Action Potential Assays
-
Problem: In current-clamp recordings from isolated cardiomyocytes, the observed Action Potential Duration (APD) prolongation is ambiguous.
-
Possible Causes: Both INaL inhibition and IKr block prolong the APD plateau phase.[1][7]
-
Troubleshooting Steps:
-
Use an Action Potential Clamp: Employ an AP clamp protocol where a previously recorded action potential is used as the voltage command. This allows you to measure the effect of Droxicainide on specific currents during a physiological waveform.[2]
-
Apply Selective Blockers: In separate experiments, apply a potent INaL inhibitor with no known hERG activity (e.g., Eleclazine, for comparison) and a selective hERG blocker (e.g., E-4031) to characterize the signature APD changes for each channel block in your system.[15]
-
Analyze AP Morphology: INaL inhibition tends to shorten the APD at faster pacing rates (reverse rate-dependence), while hERG block typically causes more significant prolongation at slower rates.[1] Analyze APD prolongation across a range of pacing frequencies.
-
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Target Parameter | Test System | IC50 (nM) |
| On-Target Activity | ||
| Late Sodium Current (INaL) | Human Ventricular Myocytes | 120 |
| Peak Sodium Current (INa, peak) | Human Ventricular Myocytes | 8,500 |
| Off-Target Activity | ||
| hERG (IKr) Current | HEK293 cells expressing KCNH2 | 980 |
| L-type Calcium Current (ICa,L) | Human Ventricular Myocytes | 4,200 |
| β1 Adrenergic Receptor Binding | CHO cells | 2,100 |
| β2 Adrenergic Receptor Binding | CHO cells | 3,500 |
Table 2: Recommended Concentration Ranges for Experimental Models
| Experimental Model | Objective | Recommended Concentration Range (nM) | Key Considerations |
| Isolated Cardiomyocytes (Patch-Clamp) | Selective INaL Inhibition | 50 - 250 | Monitor for APD changes indicative of hERG block at higher end. |
| Langendorff Perfused Heart | Assess Hemodynamic Effects of INaL Inhibition | 100 - 500 | Risk of confounding negative inotropy above 1000 nM. |
| In Vivo Animal Models (e.g., Rabbit, Dog) | Evaluate Anti-arrhythmic Efficacy | Target Plasma Conc: 200 - 600 | Monitor ECG closely for excessive QT prolongation. |
Experimental Protocols
Protocol 1: Assessing hERG Block Potency Using Manual Patch-Clamp Electrophysiology
-
Cell Preparation: Use HEK293 cells stably expressing the hERG channel. Culture cells to 70-80% confluency before passaging for experiments.
-
Electrophysiology Rig: Utilize a patch-clamp amplifier, digitizer, and data acquisition software. Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with internal solution.
-
Solutions:
-
Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with KOH.
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Depolarize to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV for 3 seconds. This step elicits the characteristic hERG tail current, which is the primary parameter for measurement.[7]
-
Return to the holding potential of -80 mV.
-
Repeat this protocol at a frequency of 0.05 Hz.
-
-
Procedure:
-
Establish a whole-cell giga-seal on a single cell.
-
Record baseline hERG tail current for 3-5 minutes to ensure stability.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 10 nM to 10,000 nM).
-
Allow 3-5 minutes for equilibration at each concentration before recording the steady-state block.
-
-
Data Analysis:
-
Measure the peak amplitude of the tail current at -50 mV for each concentration.
-
Normalize the data to the baseline current and plot the percent inhibition against the logarithm of the drug concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
Protocol 2: Differentiating Inotropic Effects in a Langendorff Isolated Heart Preparation
-
Heart Excision and Cannulation:
-
Anesthetize a donor animal (e.g., Sprague-Dawley rat) according to approved institutional protocols.
-
Perform a thoracotomy, rapidly excise the heart, and place it in ice-cold Krebs-Henseleit (KH) buffer.
-
Cannulate the aorta on a Langendorff apparatus and begin retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) KH buffer maintained at 37°C.[11][16]
-
-
Hemodynamic Monitoring:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Set the balloon volume to achieve a stable end-diastolic pressure of 5-10 mmHg.
-
Record LVDP (systolic - diastolic pressure), heart rate, and perfusion pressure.[11]
-
-
Experimental Procedure:
-
Allow the heart to stabilize for a 20-minute baseline period. Hearts with significant arrhythmias or an RPP below 25,000 mmHg*bpm during this period should be excluded.[16]
-
Phase 1 (Droxicainide Alone): Introduce Droxicainide into the perfusate in a cumulative concentration-response manner (e.g., 10 nM to 5,000 nM), allowing 10 minutes for equilibration at each step. Record hemodynamic parameters.
-
Phase 2 (Isoproterenol Challenge): After a washout period, stabilize a new heart and then pre-treat with a sub-maximal concentration of Isoproterenol (e.g., 5 nM) to induce a positive inotropic state.
-
Once the response to Isoproterenol is stable, repeat the cumulative Droxicainide concentration-response curve.
-
-
Data Analysis:
-
Calculate the percent change in LVDP from baseline for each concentration of Droxicainide in both phases.
-
A rightward shift in the concentration-response curve during the Isoproterenol challenge indicates competitive antagonism at beta-adrenergic receptors.
-
Any remaining negative inotropy at high concentrations in the presence of Isoproterenol is likely attributable to L-type calcium channel inhibition or other mechanisms.[4]
-
Visualizations
Caption: On-target and off-target signaling pathways of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. drughunter.com [drughunter.com]
- 4. Mechanisms of flecainide induced negative inotropy: An in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia | PLOS One [journals.plos.org]
- 7. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Late sodium current in the pathophysiology of cardiovascular disease: consequences of sodium–calcium overload - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Model-driven optimal experimental design for calibrating cardiac electrophysiology models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. The isolated, perfused working heart preparation of the mouse—Advantages and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 16. youtube.com [youtube.com]
Addressing Droxicainide hydrochloride precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Droxicainide hydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is the likely cause?
A1: Immediate precipitation, often called "crashing out," is a common issue when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media. This occurs because the drug is poorly soluble in the aqueous medium once the DMSO is diluted.[1][2] The primary cause is often the final concentration of this compound exceeding its aqueous solubility limit.
Q2: Can the temperature of the cell culture medium affect the solubility of this compound?
A2: Yes, temperature is a critical factor in drug solubility.[2] Adding the compound to cold media can decrease its solubility. It is always recommended to use pre-warmed (37°C) cell culture media for dilutions to enhance solubility and prevent precipitation.
Q3: How does the final concentration of DMSO in the culture medium affect my experiment?
A3: While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. It is crucial to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize cellular toxicity.
Q4: I noticed precipitation in my long-term culture. What could be the cause?
A4: In long-term cultures, evaporation of the media can concentrate all its components, including this compound, potentially pushing its concentration beyond its solubility limit and causing precipitation. Temperature fluctuations from repeatedly removing the culture vessel from the incubator can also affect the compound's solubility.
Q5: Could components of the cell culture medium itself be reacting with the this compound?
A5: Yes, certain components in cell culture media, such as high concentrations of salts like calcium and phosphate, can interact with the drug and lead to the formation of insoluble precipitates.[3][4] Proteins in serum supplements can also bind to small molecules, which may impact their solubility.
Troubleshooting Guide
Issue: Precipitation of this compound observed in cell culture.
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your cell culture experiments.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | Decrease the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock. First, create an intermediate dilution in a small volume of pre-warmed (37°C) culture media before adding it to the final volume. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | The solubility of this compound may be lower in cold media. | Always use cell culture media that has been pre-warmed to 37°C for all dilutions. |
| High Final DMSO Concentration | While aiding initial dissolution, a high final concentration of DMSO can be toxic to cells. | Keep the final DMSO concentration in the culture medium at or below 0.1%. This might necessitate creating a more dilute stock solution. |
| Media Evaporation in Long-Term Cultures | Evaporation can increase the concentration of this compound over time, leading to precipitation. | Ensure proper humidification of the incubator and consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| pH of the Media | The pH of the culture medium can influence the charge state of the this compound, affecting its solubility.[2][5][6] | Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the manufacturer.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
-
Preparation: Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium (pre-warmed to 37°C). A suggested range would be from 1 µM to 100 µM.
-
Incubation: Incubate the solutions at 37°C in a 5% CO2 incubator.
-
Observation: Visually inspect the solutions for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Assessment: For a more precise measurement, the absorbance of the solutions can be read at a wavelength of 600 nm. An increase in absorbance is indicative of precipitation.
-
Determination: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration under your experimental conditions.
Visualizations
References
- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 2. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 3. Cell Culture Academy [procellsystem.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. quora.com [quora.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Droxicainide Hydrochloride Administration in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the administration of Droxicainide hydrochloride in animal models. Due to the limited specific data available for this compound, this guide incorporates best practices from research on similar local anesthetics and antiarrhythmic agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is classified as an antiarrhythmic agent.[1][2] While the precise signaling pathway is not extensively detailed in the available literature, as a local anesthetic and antiarrhythmic, it is likely to function by blocking sodium ion channels in nerve and muscle cells.[3] This action prevents the generation and conduction of nerve impulses and can stabilize cardiac cell membranes, thereby suppressing arrhythmias.
Q2: How should I prepare a this compound solution for administration?
A2: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) and not in water.[1] Therefore, stock solutions should be prepared in DMSO. For final administration, the DMSO stock solution should be diluted with a suitable aqueous vehicle, such as saline or phosphate-buffered saline (PBS), to a concentration where the final DMSO percentage is non-toxic to the animal model (typically <5-10% v/v for systemic administration). It is crucial to perform a small-scale solubility test to ensure the compound does not precipitate upon dilution.
Q3: What are the recommended routes of administration for this compound in animal models?
A3: The appropriate route of administration depends on the experimental objective. Common routes for antiarrhythmic and local anesthetic agents in animal studies include:
-
Intravenous (IV): For rapid achievement of systemic concentrations and pharmacokinetic studies.[4][5]
-
Intraperitoneal (IP): A common route for systemic administration in rodents when IV access is difficult.[6]
-
Subcutaneous (SC): For slower, more sustained systemic absorption.
-
Oral (PO): If investigating enteral absorption and first-pass metabolism.[4][5]
The choice of route will significantly impact the pharmacokinetic profile of the compound.
Q4: How should this compound be stored?
A4: this compound as a solid powder should be stored in a dry, dark place. Short-term storage at 0 - 4°C (days to weeks) and long-term storage at -20°C (months to years) are recommended.[1] Stock solutions in DMSO should also be stored at -20°C for long-term use.[1] It is advisable to prepare fresh dilutions for each experiment to avoid degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in dosing solution. | Poor solubility in the final vehicle. The percentage of the aqueous component may be too high. | 1. Decrease the final concentration of the dosing solution. 2. Increase the percentage of DMSO in the final vehicle, ensuring it remains within the non-toxic range for the animal model. 3. Consider using a co-solvent system (e.g., with PEG400 or Tween 80) after verifying its compatibility with the experimental design. |
| High variability in experimental results between animals. | Inconsistent dosing technique, leading to variable absorption. | 1. Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., proper IV injection, consistent IP injection location). 2. For oral gavage, ensure the compound is delivered directly to the stomach. 3. Check for any potential degradation of the stock solution. |
| Adverse events in animals post-administration (e.g., seizures, respiratory distress). | Potential central nervous system (CNS) or cardiovascular toxicity, possibly due to accidental intravascular injection or overdose.[7] | 1. Immediately cease administration. 2. Provide supportive care as per institutional guidelines (e.g., oxygen, warming). 3. Review the dose and concentration. Consider reducing the dose in subsequent experiments. 4. For non-IV routes, aspirate before injecting to ensure a vessel has not been entered.[8] |
| Lack of expected pharmacological effect. | Insufficient dosage, poor bioavailability via the chosen route, or degradation of the compound. | 1. Increase the dose in a stepwise manner, carefully monitoring for toxicity. 2. Consider a different route of administration that may offer better bioavailability (e.g., IV instead of PO). 3. Prepare fresh solutions for each experiment to rule out compound degradation. 4. Verify the purity and identity of the this compound. |
Quantitative Data
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility | Soluble in DMSO, not in water | [1] |
| Storage (Solid) | Short-term (days to weeks): 0 - 4°C Long-term (months to years): -20°C | [1] |
| Storage (Stock Solution in DMSO) | Short-term (days to weeks): 0 - 4°C Long-term (months): -20°C | [1] |
Table 2: Estimated Starting Doses for this compound in Rodent Models (Inferred from structurally similar local anesthetics)
| Route of Administration | Animal Model | Estimated Starting Dose Range (mg/kg) | Notes |
| Intravenous (IV) | Rat/Mouse | 1 - 5 | Start with the lowest dose and escalate. Monitor for CNS and cardiovascular toxicity. |
| Intraperitoneal (IP) | Rat/Mouse | 5 - 20 | Bioavailability can be variable. |
| Subcutaneous (SC) | Rat/Mouse | 10 - 40 | Expect slower onset of action. |
| Oral (PO) | Rat/Mouse | 20 - 100 | Bioavailability is likely to be lower due to first-pass metabolism. |
Disclaimer: The doses provided in Table 2 are estimations based on data for other local anesthetics and should be empirically determined in your specific animal model.
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration in Rats
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile 0.9% saline
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
-
-
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex until the powder is completely dissolved.
-
-
Dosing Solution Preparation (e.g., 1 mg/mL):
-
Calculate the required volume of the stock solution.
-
In a separate sterile tube, add the calculated volume of the stock solution.
-
Slowly add sterile 0.9% saline while vortexing to bring the solution to the final volume. The final DMSO concentration should be 10% v/v.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation needs to be optimized.
-
-
Administration:
-
Administer the dosing solution via the lateral tail vein at the desired dose volume (e.g., 1 mL/kg for a 1 mg/kg dose).
-
-
Protocol 2: Induction and Assessment of Antiarrhythmic Effects in a Rat Model
This protocol is a general guideline for assessing the efficacy of an antiarrhythmic agent. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Animal Model:
-
Adult male Sprague-Dawley rats (250-300g).
-
Anesthetize the animals (e.g., with a combination of ketamine and xylazine, or isoflurane).
-
-
Surgical Preparation:
-
Place the animal on a heating pad to maintain body temperature.
-
Insert ECG leads to monitor cardiac rhythm.
-
Cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring.
-
-
Induction of Arrhythmia:
-
Administer an arrhythmogenic agent (e.g., aconitine, 5 µg/kg, IV) to induce ventricular arrhythmias.
-
-
Drug Administration:
-
Once a stable arrhythmia is established, administer this compound intravenously at the desired dose.
-
-
Data Collection and Analysis:
-
Continuously record the ECG and blood pressure throughout the experiment.
-
Analyze the duration of the arrhythmia and the time to conversion to normal sinus rhythm after drug administration.
-
Compare the effects of different doses of this compound.
-
Visualizations
Caption: Postulated signaling pathway for this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting decision tree for adverse events.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Local anesthesia in animals | PPTX [slideshare.net]
- 4. af.prisysbiotech.com [af.prisysbiotech.com]
- 5. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. vetmed.illinois.edu [vetmed.illinois.edu]
Technical Support Center: Overcoming Challenges in Droxicainide Hydrochloride Patch-Clamp Recordings
Disclaimer: As of December 2025, specific patch-clamp data and established protocols for Droxicainide hydrochloride are not widely available in published literature. This guide is therefore based on the established principles of patch-clamp electrophysiology and protocols developed for analogous local anesthetic compounds that target voltage-gated ion channels. Researchers should adapt these guidelines as a starting point for their specific experimental conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing and interpreting patch-clamp recordings with this compound or similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when forming a stable Giga-ohm (GΩ) seal with a new local anesthetic-like compound?
A1: Achieving a stable GΩ seal is the critical first step for any successful patch-clamp recording.[1] Challenges can arise from several factors:
-
Pipette Preparation: The tip of the glass pipette must be exceptionally clean. Debris can prevent an intimate seal with the cell membrane.[2] It is recommended to use freshly pulled pipettes and to fire-polish the tips to ensure a smooth surface.[2]
-
Solution Quality: All solutions, especially the intracellular (pipette) solution, must be filtered through a 0.22 µm filter to remove particulates.[2]
-
Cell Health: Unhealthy or dying cells have compromised membranes that are difficult to seal. Ensure cells are from a healthy culture and have not been subjected to excessive stress.[3]
-
Mechanical Stability: Vibrations from the surrounding environment can easily disrupt seal formation. The use of an anti-vibration table is essential.[4]
-
Compound Properties: Some compounds can alter membrane fluidity or surface charge, potentially making seal formation more difficult. While the specific properties of this compound are not detailed, this is a possibility to consider.
Q2: My whole-cell access resistance (Rs) is high or unstable after breaking into the cell. What should I do?
A2: High or unstable access resistance (typically >25 MΩ) can significantly distort your recordings.[3]
-
Incomplete Rupture: The patch of membrane under the pipette may not have fully ruptured. You can apply brief, gentle suction pulses to try and fully break the membrane.[3] Some amplifiers have a "zap" function that can deliver a short electrical pulse to aid in rupturing the membrane.[3]
-
Pipette Clogging: Debris from the cell interior can clog the pipette tip after establishing the whole-cell configuration. If this occurs, the recording is often unsalvageable, and it is best to start with a new cell and pipette.
-
Cell Resealing: The membrane can sometimes begin to reseal over the pipette tip. Gentle suction may temporarily alleviate this, but it often indicates an unstable recording.
Q3: I am observing a "rundown" of my current over the duration of the experiment. How can I mitigate this?
A3: Current rundown, a gradual decrease in current amplitude over time, is a common issue in whole-cell recordings.
-
Dialysis of Intracellular Factors: The whole-cell configuration allows the contents of your pipette solution to dialyze into the cell, and essential intracellular molecules to wash out.[5] To maintain the health and stability of the recorded channels, it is crucial to include ATP (e.g., 2 mM ATP-Mg) and GTP (e.g., 0.3 mM) in your intracellular solution.[5]
-
Perforated Patch-Clamp: If rundown remains a significant problem, consider using the perforated patch technique. This method uses an antibiotic like amphotericin B or gramicidin (B1672133) to create small pores in the cell membrane, allowing electrical access without dialyzing larger intracellular components.[3]
Q4: I am not observing a clear use-dependent block with this compound. What experimental parameters should I adjust?
A4: Use-dependent block is a hallmark of many local anesthetic-type drugs that target voltage-gated sodium channels. It occurs because the drug binds with higher affinity to the open and inactivated states of the channel than the resting state.[5][6] To observe this phenomenon:
-
Stimulation Frequency: You must apply a train of depolarizing pulses at a sufficiently high frequency (e.g., 5-10 Hz) to encourage the accumulation of channels in the drug-bound state.[7]
-
Holding Potential: The holding potential between pulses should be negative enough to allow for recovery from inactivation, but a more depolarized holding potential can sometimes enhance use-dependent block by increasing the proportion of channels in the inactivated state.
-
Voltage Protocol: Ensure your voltage protocol is designed to repeatedly drive the channels into the open and inactivated states where the drug has a higher affinity.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Difficulty forming a GΩ seal | 1. Dirty pipette tip.[2] 2. Unhealthy cells.[3] 3. Mechanical vibration.[4] 4. Leaky pressure system.[4] | 1. Use clean, fire-polished pipettes. Filter all solutions.[2] 2. Use cells from a healthy, low-passage culture. Ensure proper oxygenation.[3] 3. Use an anti-vibration table and secure all equipment. 4. Check tubing and seals for leaks.[4] |
| High access resistance (Rs > 25 MΩ) | 1. Incomplete membrane rupture.[3] 2. Pipette tip is too small (high resistance).[3] 3. Cell debris clogging the tip. | 1. Apply gentle, brief suction pulses or use the amplifier's "zap" function.[3] 2. Use pipettes with a lower resistance (e.g., 3-5 MΩ).[7] 3. Discard the recording and start with a new cell. |
| Unstable recording / Current rundown | 1. Dialysis of essential intracellular components.[5] 2. Poor cell health. 3. Unstable seal. | 1. Include ATP and GTP in the intracellular solution.[5] Consider perforated patch technique.[3] 2. Ensure proper perfusion and oxygenation of the external solution. 3. If the GΩ seal is lost, the recording cannot be recovered. |
| Excessive electrical noise | 1. Improper grounding of equipment. 2. Air bubbles in the bath or perfusion lines.[1] 3. Fluid level in the bath is too high. 4. Faraday cage is open or not properly grounded.[2] | 1. Check all grounding connections. 2. Remove any visible air bubbles. 3. Lower the fluid level to minimize capacitance. 4. Ensure the Faraday cage is closed and properly earthed. |
Experimental Protocols
Whole-Cell Voltage-Clamp Protocol for Assessing a Novel Ion Channel Blocker
This protocol is designed to characterize the effects of a compound like this compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.
1. Solution Preparation:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH. Osmolality ~310 mOsm.[8]
-
Intracellular (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH. Osmolality ~290 mOsm. (Note: CsF is used to block potassium channels). Filter all solutions with a 0.22 µm filter before use.[9]
2. Cell Preparation and Patching:
-
Plate cells onto glass coverslips at an appropriate density 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Fabricate borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.[7]
-
Under microscopic guidance, approach a target cell with the pipette while applying slight positive pressure to keep the tip clean.[2]
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a GΩ seal (resistance > 1 GΩ).[3]
-
After achieving a stable seal, apply brief, strong suction to rupture the cell membrane and establish the whole-cell configuration.[3]
3. Data Acquisition:
-
Switch the amplifier to voltage-clamp mode.
-
Compensate for pipette and whole-cell capacitance.
-
Estimate and compensate for 70-80% of the series resistance. Monitor Rs throughout the experiment and discard the recording if it changes by more than 20%.[7]
-
Apply the desired voltage protocol to elicit currents.
-
Establish a stable baseline recording in the control extracellular solution.
-
Perfuse the cell with the solution containing this compound and record the drug's effect.
-
Perform a washout by perfusing with the control solution again to check for the reversibility of the block.
4. Voltage Protocols for Characterization:
-
To Determine Tonic Block (IC₅₀):
-
Hold the cell at a negative potential where most channels are in the resting state (e.g., -120 mV).[7]
-
Apply a short (e.g., 20 ms) depolarizing pulse to a potential that elicits a peak current (e.g., -10 mV).
-
Apply this pulse at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.
-
Measure the peak current amplitude at various drug concentrations to construct a concentration-response curve.
-
-
To Assess Use-Dependent Block:
-
Hold the cell at -120 mV.[7]
-
Apply a train of 20-30 depolarizing pulses to 0 mV (e.g., 10 ms (B15284909) duration) at a frequency of 5 Hz or 10 Hz.[7]
-
Measure the peak current for each pulse in the train and compare the rate and extent of block to the control condition.
-
Quantitative Data Summary
As no specific quantitative data for this compound is available, researchers should use the following table structure to summarize their findings for comparison with other known local anesthetics.
| Parameter | This compound (Experimental Value) | Lidocaine (Reference Value) |
| Tonic Block IC₅₀ (µM) | Record your value | 30 - 1000 |
| Use-Dependent Block (at 10 Hz) | Describe % block of last pulse relative to first | Significant increase in block during pulse train |
| Effect on Steady-State Inactivation (V₁/₂ shift) | Record shift in mV | Hyperpolarizing shift |
| Recovery from Inactivation (τ) | Record time constant in ms | Prolonged |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams generated using Graphviz (DOT language) to illustrate key concepts and procedures.
Caption: State-dependent binding of a local anesthetic to a voltage-gated sodium channel.
Caption: Generalized workflow for a whole-cell patch-clamp experiment.
References
- 1. Patch Clamp Protocol [labome.com]
- 2. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Technical Support Center: Optimizing Droxicainide Hydrochloride Dosage for Antiarrhythmic Response
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining Droxicainide hydrochloride dosage for an optimal antiarrhythmic response. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Disclaimer: Specific electrophysiological and pharmacokinetic data for this compound are limited in publicly available literature. Therefore, this guide supplements available data on Droxicainide with established principles for Class I antiarrhythmic agents, particularly those with a chemical structure suggesting similar properties (e.g., lidocaine (B1675312) analogues). Researchers should independently validate these recommendations in their experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antiarrhythmic agent.[1] Based on its chemical structure as a derivative of pipecolinyl-2,6-dimethylanilide and its comparison to lidocaine, it is hypothesized to be a Class I antiarrhythmic drug.[2] This class of drugs primarily acts by blocking voltage-gated sodium channels in cardiomyocytes.[3][4] By blocking these channels, Class I agents reduce the maximum rate of depolarization (Vmax) of the cardiac action potential, slow conduction velocity, and can suppress ectopic pacemaker activity.[3][5]
Q2: How does the potency of this compound compare to other Class I antiarrhythmics?
A2: A study in a canine model of ventricular tachycardia induced by coronary artery ligation demonstrated that this compound is a more potent antiarrhythmic agent than lidocaine.[2] It also exhibited a wider margin of safety in this model.[2]
Q3: What are the expected electrocardiogram (ECG) changes with this compound administration?
A3: As a presumed Class I antiarrhythmic, this compound is expected to cause a dose-dependent widening of the QRS complex on the ECG, reflecting slowed ventricular conduction.[3] Depending on its subclass (Ia, Ib, or Ic), it may also affect the QT interval.[3][6][7] In a study with unanesthetized dogs, low cumulative doses of Droxicainide did not produce significant changes in the PR or QRS intervals of normal sinus beats.[2]
Q4: What are the potential side effects of this compound at higher doses?
A4: In a canine study, high cumulative doses of this compound produced emesis and convulsions.[2] These central nervous system (CNS) effects are a known class effect of sodium channel blockers.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Variable antiarrhythmic efficacy at the same dose | Inter-individual differences in drug metabolism and pharmacokinetics. | 1. Ensure consistent experimental conditions (e.g., animal strain, age, health status).2. Consider therapeutic drug monitoring by measuring plasma concentrations of this compound.3. Evaluate for potential drug interactions if other compounds are co-administered. |
| Proarrhythmic effects (worsening of arrhythmia) | Excessive sodium channel blockade or off-target effects on other ion channels (e.g., potassium channels). | 1. Reduce the dosage of this compound.2. Monitor ECG for excessive QRS widening or QT prolongation.3. In in vitro preparations, assess the drug's effect on action potential duration at different pacing frequencies. |
| Lack of efficacy | 1. Insufficient dosage.2. The specific arrhythmia model is not responsive to sodium channel blockade.3. Rapid drug metabolism or clearance. | 1. Perform a dose-escalation study to determine the effective concentration range.2. Confirm the arrhythmogenic mechanism in your model.3. Characterize the pharmacokinetic profile of this compound in your experimental species. |
| CNS side effects (e.g., seizures, tremors) | Excessive drug concentration in the central nervous system. | 1. Reduce the infusion rate or oral dosage.2. Monitor for early signs of CNS toxicity.3. Consider the use of a different antiarrhythmic agent with a lower propensity for CNS penetration. |
| Inconsistent results in in vitro electrophysiology | Issues with the experimental setup, such as unstable recordings or poor voltage clamp. | 1. Ensure a stable recording environment with minimal electrical noise.2. Optimize patch-clamp parameters (e.g., series resistance compensation).3. Use appropriate voltage protocols to study state-dependent channel blockade. |
Data Presentation
Table 1: Comparative Antiarrhythmic Efficacy and Toxicity of this compound and Lidocaine in a Canine Model of Ventricular Tachycardia
| Parameter | This compound | Lidocaine |
| Cumulative Dose for 50% Reduction in Ectopic Beats | Lower | Higher |
| Plasma Concentration for 50% Reduction in Ectopic Beats | Lower | Higher |
| Cumulative Dose Producing Convulsions | Higher | Lower |
| Plasma Concentration Producing Convulsions | Higher | Lower |
| Therapeutic Index (Convulsive Dose / 50% Effective Dose) | Wider | Narrower |
Data adapted from a study in unanesthetized dogs with ventricular tachycardia induced by coronary artery ligation.[2]
Experimental Protocols
In Vitro Electrophysiological Assessment of this compound
Objective: To characterize the effects of this compound on cardiac ion channels.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., adult rat or guinea pig) using enzymatic digestion.
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.
-
Use specific internal and external solutions to isolate the desired ionic current (e.g., sodium, potassium, or calcium currents).
-
-
Voltage Protocols:
-
Sodium Current (INa):
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in the resting state.
-
Apply depolarizing voltage steps to elicit INa.
-
To assess use-dependency, apply a train of depolarizing pulses at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
-
Potassium Currents (e.g., IKr, IKs):
-
Use specific voltage protocols to activate and measure these currents.
-
-
Calcium Current (ICa,L):
-
Apply depolarizing steps from a holding potential that inactivates sodium channels (e.g., -40 mV).
-
-
-
Data Analysis:
-
Construct concentration-response curves to determine the IC50 value of this compound for each ion channel.
-
Analyze the effects on channel gating properties (e.g., activation, inactivation, recovery from inactivation).
-
In Vivo Assessment of Antiarrhythmic Efficacy in a Canine Coronary Artery Ligation Model
Objective: To evaluate the in vivo efficacy of this compound in a model of ischemia-induced ventricular arrhythmia.
Methodology:
-
Animal Model:
-
Arrhythmia Induction and Monitoring:
-
After a recovery period (e.g., 24-48 hours), monitor the animals for spontaneous ventricular arrhythmias using continuous ECG recording.
-
Alternatively, programmed electrical stimulation can be used to induce ventricular tachycardia.[8]
-
-
Drug Administration:
-
Administer this compound via intravenous infusion at escalating doses.
-
Collect blood samples at predetermined time points to determine plasma drug concentrations.
-
-
Efficacy and Safety Assessment:
-
Quantify the reduction in the frequency of ventricular ectopic beats and the suppression of ventricular tachycardia.
-
Monitor for adverse effects, including changes in heart rate, blood pressure, and the occurrence of CNS toxicity.[2]
-
-
Data Analysis:
-
Correlate the dose and plasma concentration of this compound with its antiarrhythmic effects and any observed toxicity.
-
Visualizations
Caption: Hypothesized mechanism of action of this compound.
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Logical relationship for troubleshooting lack of efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 5. Basic cardiac electrophysiology and mechanisms of antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Vaughan-Williams Classification of Antiarrhythmic Drugs [cvpharmacology.com]
- 7. droracle.ai [droracle.ai]
- 8. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Proarrhythmic Potential of Droxicainide Hydrochloride In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the proarrhythmic potential of Droxicainide (B1670961) hydrochloride. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and essential data to support your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is Droxicainide hydrochloride and what is its expected effect on the cardiac action potential?
A1: this compound is classified as a Class Ib antiarrhythmic agent, similar to lidocaine (B1675312) and mexiletine (B70256).[1] As a Class Ib agent, its primary mechanism of action is the blockade of cardiac sodium channels (Nav1.5).[2] This action typically leads to a shortening or no significant change in the action potential duration (APD).[3][4]
Q2: What are the key cardiac ion channels to investigate for the proarrhythmic potential of this compound?
A2: The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative recommends evaluating the effects of a drug on several key cardiac ion channels to assess proarrhythmic risk.[5][6] For a compound like this compound, the most critical channels to investigate are:
-
hERG (Kv11.1): The rapid delayed rectifier potassium current (IKr), a primary determinant of cardiac repolarization. Inhibition of this channel can lead to QT prolongation and Torsades de Pointes (TdP).[6]
-
Nav1.5: The fast sodium current (INa), responsible for the rapid depolarization phase of the cardiac action potential. As a Class Ib agent, this is the primary target of this compound.
-
Cav1.2: The L-type calcium current (ICa,L), which contributes to the plateau phase of the action potential.
Q3: What is the CiPA framework and how does it apply to the assessment of this compound?
A3: The CiPA framework is a new paradigm for assessing proarrhythmic risk that moves beyond solely focusing on hERG block and QT prolongation.[7][8] It integrates data from three main components:
-
In vitro ion channel assays: Characterizing the effect of the drug on key cardiac ion channels.[6]
-
In silico modeling: Using the ion channel data to reconstruct the cardiac action potential and predict proarrhythmic risk.[5]
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs): Confirming the in silico predictions in a more integrated biological system.[6]
For this compound, the CiPA approach would involve determining its IC50 values for hERG, Nav1.5, and Cav1.2, inputting this data into a cardiac cell model to predict its effect on the action potential, and then verifying these predictions using hiPSC-CMs.
Quantitative Data Summary
It is crucial to empirically determine the IC50 values for this compound in your specific experimental system.
| Ion Channel | Estimated IC50 (µM) | Rationale |
| hERG (Kv11.1) | > 100 | Class Ib antiarrhythmics like lidocaine and tocainide (B1681335) generally show low affinity for hERG channels.[9][10] |
| Nav1.5 (Peak) | 10 - 50 | As a Class Ib agent, Droxicainide is expected to be a potent blocker of the cardiac sodium channel. The IC50 for the related compound mexiletine is reported to be in this range.[11] |
| Cav1.2 | > 100 | Lidocaine and other Class Ib agents typically have a low potency for blocking L-type calcium channels.[12] |
| Action Potential Parameter | Expected Effect | Rationale |
| APD50 / APD90 | Shortening or No Change | Class Ib antiarrhythmics are known to either shorten the action potential duration or have no significant effect.[3][13] |
Experimental Protocols & Workflows
Diagram: CiPA-Based Proarrhythmia Assessment Workflow
Caption: Workflow for assessing proarrhythmic potential under the CiPA framework.
Detailed Methodologies
1. hERG Potassium Channel Assay (Manual Patch Clamp)
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).
-
-
Voltage Protocol:
-
Hold the cell at -80 mV.
-
Depolarize to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV for 2 seconds to elicit the hERG tail current.
-
Return to the holding potential of -80 mV.
-
-
Procedure:
-
Establish a stable whole-cell recording.
-
Apply the voltage protocol repeatedly (e.g., every 15 seconds) to obtain a stable baseline current.
-
Perfuse the cells with increasing concentrations of this compound.
-
At each concentration, record the steady-state block of the hERG tail current.
-
-
Data Analysis: Measure the peak tail current amplitude at -50 mV. Plot the percent inhibition against the drug concentration to determine the IC50 value.
2. Nav1.5 Sodium Channel Assay (Automated Patch Clamp)
-
Cell Line: CHO or HEK293 cells stably expressing the Nav1.5 channel.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Voltage Protocol (for use-dependent block):
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a train of short depolarizing pulses (e.g., to -10 mV for 20 ms) at a high frequency (e.g., 10 Hz) to induce use-dependent block.
-
-
Procedure:
-
Obtain a stable whole-cell recording on the automated patch clamp system.
-
Apply the voltage protocol to establish a baseline current.
-
Apply different concentrations of this compound.
-
Measure the reduction in the peak inward sodium current.
-
-
Data Analysis: Analyze the peak current of the first and subsequent pulses in the train to assess tonic and use-dependent block. Calculate the IC50 from the concentration-response curve.
3. Cav1.2 Calcium Channel Assay (Manual Patch Clamp)
-
Cell Line: HEK293 cells stably expressing the Cav1.2 channel.
-
Solutions:
-
External Solution (in mM): 120 NaCl, 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with CsOH).
-
-
Voltage Protocol:
-
Hold the cell at -80 mV.
-
Depolarize to various test potentials (e.g., in 10 mV steps from -40 mV to +60 mV) for 200 ms (B15284909) to elicit the calcium current.
-
-
Procedure:
-
Establish a stable whole-cell recording.
-
Apply the voltage protocol to generate a current-voltage (I-V) relationship.
-
Perfuse with this compound at various concentrations.
-
Record the effect on the peak inward current at the potential of maximum current.
-
-
Data Analysis: Determine the percent inhibition of the peak calcium current at each concentration and calculate the IC50.
4. Action Potential Duration (APD) Assay using hiPSC-CMs and Microelectrode Array (MEA)
-
Cell Culture: Plate hiPSC-CMs on MEA plates and allow them to form a spontaneously beating syncytium.
-
Recording: Record the extracellular field potentials from the cardiomyocyte network.
-
Procedure:
-
Record a stable baseline of spontaneous activity.
-
Add increasing concentrations of this compound to the culture medium.
-
Record the changes in the field potential duration (FPD) and beat rate at each concentration.
-
-
Data Analysis: The FPD is an indicator of the APD. Measure the FPD at 50% and 90% repolarization (FPD50 and FPD90). Analyze for changes in APD, beat rate, and the occurrence of arrhythmic events like early afterdepolarizations (EADs).
Troubleshooting Guides
Diagram: Troubleshooting Logic for Patch Clamp Experiments
Caption: A logical flow for troubleshooting common patch clamp issues.
Issue 1: Inconsistent IC50 values for Nav1.5 block.
-
Possible Cause: this compound, as a Class Ib agent, is expected to exhibit use-dependent block of Nav1.5 channels. This means the degree of block will be greater at higher stimulation frequencies and more depolarized holding potentials.
-
Troubleshooting Steps:
-
Standardize Voltage Protocol: Ensure you are using a consistent voltage protocol across all experiments, including the holding potential and the frequency and duration of depolarizing pulses.
-
Assess Use-Dependence: Explicitly test for use-dependence by applying pulse trains at different frequencies (e.g., 1 Hz vs. 10 Hz) in the presence of the drug.
-
Control for Temperature: Ion channel kinetics and drug binding can be temperature-sensitive. Maintain a constant temperature throughout your experiments.
-
Issue 2: Unexpected prolongation of the action potential duration (APD) in hiPSC-CMs.
-
Possible Cause: While Droxicainide is expected to shorten or have no effect on APD, off-target effects on other channels, particularly hERG, could lead to APD prolongation.
-
Troubleshooting Steps:
-
Verify hERG Block: Perform a thorough concentration-response analysis in your hERG assay to confirm the IC50. Even weak hERG block at high concentrations can cause APD prolongation.
-
Evaluate Other Potassium Channels: Consider screening against other key potassium currents, such as IKs (KCNQ1/KCNE1), as off-target effects on these channels can also prolong the APD.
-
Check for Active Metabolites: If using a system with metabolic activity, consider the possibility that a metabolite of this compound may have a different ion channel blocking profile.
-
Issue 3: High variability in MEA recordings with hiPSC-CMs.
-
Possible Cause: The maturation and heterogeneity of hiPSC-CM cultures can lead to variability in electrophysiological properties.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use a consistent and well-defined protocol for differentiating and maturing your hiPSC-CMs.
-
Ensure Syncytium Formation: Visually confirm that the cardiomyocytes have formed a confluent, spontaneously beating monolayer.
-
Increase Sample Size: Record from a larger number of wells or electrodes to account for inherent biological variability.
-
Use Positive and Negative Controls: Always include known APD-prolonging (e.g., dofetilide) and -shortening (e.g., lidocaine) compounds as controls in your MEA experiments.
-
Signaling Pathways
Diagram: Key Ion Channels in a Ventricular Cardiomyocyte Action Potential
Caption: Dominant ion channels contributing to the phases of the cardiac action potential and the primary target of Droxicainide.
References
- 1. The acute antiarrhythmic effects of droxicainide and lidocaine in unanesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. How Do Class IB Antidysrhythmics Work - Uses, Side Effects, Drug Names [rxlist.com]
- 5. Mechanistic Model‐Informed Proarrhythmic Risk Assessment of Drugs: Review of the “CiPA” Initiative and Design of a Prospective Clinical Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Mechanistic Model-Informed Proarrhythmic Risk Assessment of Drugs: Review of the "CiPA" Initiative and Design of a Prospective Clinical Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CIPA [cipaproject.org]
- 9. benchchem.com [benchchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
Strategies to minimize Droxicainide hydrochloride-induced local tissue irritation
Technical Support Center: Droxicainide Hydrochloride
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential local tissue irritation during experimental use. The following troubleshooting guides and FAQs are intended to address specific issues you may encounter.
Troubleshooting Guide: Minimizing Local Tissue Irritation
This guide provides strategies to mitigate local tissue irritation, a potential side effect when administering substances via injection. While specific data on this compound-induced irritation is limited, the following principles are derived from established practices with other compounds, including local anesthetics, and can be adapted for your experimental protocols.
| Issue | Potential Cause | Suggested Mitigation Strategy |
| Immediate stinging or burning sensation upon injection | Low pH of the solution | Buffer the this compound solution with sodium bicarbonate to a physiological pH of approximately 7.4. A common ratio to start with is 1:10 (8.4% sodium bicarbonate to the drug solution).[1][2] |
| Pain and inflammation at the injection site post-administration | Inflammatory response to the compound or formulation | - Cooling: Apply a cold compress or ice pack to the site before and after injection to reduce inflammation and pain. - Topical Anesthetics: Consider pre-treating the injection site with a topical anesthetic cream (e.g., EMLA) 60-120 minutes prior to administration.[1] |
| Erythema (redness) and edema (swelling) at the injection site | Vasodilation and inflammatory cell infiltration | - Co-administration with a vasoconstrictor: If experimentally permissible, co-administration with a low concentration of a vasoconstrictor like epinephrine (B1671497) can reduce local blood flow, potentially decreasing the spread of the irritant and subsequent inflammation. However, this is contraindicated in areas with end-arterial supply.[3] - Anti-inflammatory agents: For severe cases, the use of histamine (B1213489) blockers or corticosteroids (systemic or topical) could be considered, though this would need to be carefully evaluated within the context of the experiment.[4][5][6] |
| Tissue damage or necrosis at the injection site (in severe cases) | High concentration of the drug, rapid injection, or vehicle effects | - Optimize Concentration: Use the lowest effective concentration of this compound. - Slow Injection Rate: Administer the injection slowly to reduce mechanical distention of the tissue.[2] - Vehicle Formulation: Investigate alternative, non-irritating vehicles for drug delivery. Nanotechnology-based delivery systems like liposomes or nanoemulsions may help in targeted delivery and reducing local concentration.[7] |
| Pain associated with needle insertion | Mechanical trauma from the needle | - Use Small-Gauge Needles: Employ fine-bore needles (e.g., 27-30 gauge) to minimize tissue trauma upon insertion.[1][3][8] - Minimize Punctures: Plan the injection to cover the target area with the fewest possible skin punctures. If multiple injections are needed, insert the needle into an area already anesthetized by the initial injection.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I observe local tissue irritation in my animal model after this compound administration?
A1: The first step is to document the severity and characteristics of the irritation (e.g., redness, swelling, signs of pain). Then, review your administration protocol. Key parameters to check are the concentration of this compound, the pH of the solution, the injection speed, and the needle size. Consider discontinuing the current protocol and implementing some of the mitigation strategies outlined in the troubleshooting guide.[5][9]
Q2: How can I buffer the this compound solution?
A2: To buffer an acidic solution, you can add a base like 8.4% sodium bicarbonate. A common starting point is a 1:10 ratio of bicarbonate to your drug solution.[1][2] It's crucial to ensure the stability and solubility of this compound at the new pH. It is recommended to prepare the buffered solution fresh before each experiment as its stability may be reduced.[1]
Q3: Can warming the this compound solution reduce irritation?
A3: Yes, warming the anesthetic solution to body temperature (around 37°C) has been shown to reduce the pain of injection.[1][3] This is thought to be due to the increased energy of the molecules, allowing for faster diffusion and onset of action. Ensure that heating does not affect the stability of this compound.
Q4: Are there any formulation strategies that can help minimize irritation?
A4: Yes, advanced formulation strategies can be employed. These include the use of drug delivery systems such as liposomes, niosomes, or nanoemulsions.[7] These carriers can encapsulate the drug, potentially reducing its direct contact with tissues and allowing for a more controlled release, thereby minimizing local irritation.[7]
Q5: What are the best practices for the injection technique itself?
A5: Key best practices include:
-
Injecting slowly and steadily to avoid rapid tissue distention.[2]
-
Aspirating before injecting to ensure you are not in a blood vessel.[3]
-
Stabilizing the needle during injection to prevent unnecessary movement.[8]
-
If multiple injections are required, inject into the blanched (whitened) area of the previously anesthetized skin to minimize pain.[1]
Experimental Protocols
Protocol 1: Evaluation of Local Irritation Using a Draize-Like Scoring System
This protocol provides a method for visually scoring skin reactions at the injection site.
-
Animal Model: Select an appropriate animal model (e.g., rabbit, rat).
-
Test Site Preparation: Shave the hair from the test area on the animal's back 24 hours before the injection.
-
Substance Administration: Inject a defined volume and concentration of the this compound test solution intradermally or subcutaneously. Use a control group with a vehicle-only injection.
-
Observation: Observe the injection sites at 1, 24, 48, and 72 hours post-injection.
-
Scoring: Score the reactions for erythema (redness) and edema (swelling) based on a standardized scale.
Table for Scoring Local Irritation:
| Reaction | Score | Description |
| Erythema | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet-redness) to slight eschar formation | |
| Edema | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well-defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 mm) | |
| 4 | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Protocol 2: Preparation of a Buffered this compound Solution
-
Materials: this compound solution, 8.4% sodium bicarbonate solution, sterile vials, pH meter.
-
Calculation: Determine the volume of sodium bicarbonate needed. For a 1:10 ratio, for every 10 mL of this compound solution, you will add 1 mL of 8.4% sodium bicarbonate.
-
Mixing: Aseptically withdraw the calculated volumes of each solution and mix them in a sterile vial.
-
pH Measurement: Measure the pH of the final solution to confirm it is within the desired physiological range (e.g., 7.2-7.4).
-
Stability: Use the buffered solution immediately, as its stability may be compromised over time.[1]
Visualizations
Caption: Signaling pathway of potential local tissue irritation.
Caption: Workflow for testing irritation mitigation strategies.
References
- 1. scientificeditorial.com [scientificeditorial.com]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. teachmesurgery.com [teachmesurgery.com]
- 4. jrmds.in [jrmds.in]
- 5. doctronic.ai [doctronic.ai]
- 6. beckerentandallergy.com [beckerentandallergy.com]
- 7. mdpi.com [mdpi.com]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. dermnetnz.org [dermnetnz.org]
Validation & Comparative
Droxicainide Hydrochloride Versus Lidocaine: A Comparative Analysis of Antiarrhythmic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiarrhythmic properties of droxicainide (B1670961) hydrochloride and lidocaine (B1675312), focusing on their relative potency, safety, and effects on myocardial tissue. The information is supported by experimental data from preclinical studies to assist in research and development decision-making.
Executive Summary
Droxicainide hydrochloride has demonstrated superior antiarrhythmic potency and a wider margin of safety compared to lidocaine in a well-established canine model of ventricular tachycardia.[1] Experimental evidence indicates that droxicainide achieves significant reduction in ventricular ectopic beats at lower cumulative doses and plasma concentrations than lidocaine. Furthermore, droxicainide has shown a more pronounced protective effect against myocardial necrosis in an ischemic setting. Both agents are classified as Class Ib antiarrhythmics, acting primarily through the blockade of fast sodium channels.
Quantitative Comparison of Antiarrhythmic Potency and Toxicity
The following tables summarize the key quantitative findings from a comparative study in unanesthetized dogs with ventricular tachycardia induced by coronary artery ligation.[1]
Table 1: Cumulative Dose for Antiarrhythmic Efficacy and Convulsions
| Parameter | This compound (mg/kg) | Lidocaine (mg/kg) |
| 25% Reduction in Ectopic Beats | 2.5 ± 0.4 | 4.8 ± 0.9 |
| 50% Reduction in Ectopic Beats | 4.6 ± 0.7 | 8.9 ± 1.5 |
| 75% Reduction in Ectopic Beats | 7.9 ± 1.1 | 15.6 ± 2.4 |
| Onset of Convulsions | 22.8 ± 2.1 | 28.5 ± 3.1 |
Table 2: Plasma Concentration for Antiarrhythmic Efficacy and Convulsions
| Parameter | This compound (µg/mL) | Lidocaine (µg/mL) |
| 25% Reduction in Ectopic Beats | 1.8 ± 0.3 | 3.5 ± 0.6 |
| 50% Reduction in Ectopic Beats | 3.2 ± 0.5 | 6.2 ± 1.0 |
| 75% Reduction in Ectopic Beats | 5.5 ± 0.8 | 10.9 ± 1.7 |
| Onset of Convulsions | 15.9 ± 1.5 | 19.8 ± 2.2 |
Myocardial Protective Effects
In a separate study investigating the effects on myocardial necrosis in a canine model of coronary artery occlusion, droxicainide demonstrated a significantly greater reduction in infarct size compared to lidocaine.
Table 3: Effect on Myocardial Necrosis
| Treatment Group | Percent of Hypoperfused Area Evolving to Necrosis | Reduction in Necrosis vs. Control |
| Control | 85.6 ± 2.0% | - |
| Lidocaine | 68.1 ± 4.1% | 20% |
| Droxicainide | 50.1 ± 5.3% | 41% |
Experimental Protocols
Antiarrhythmic Potency and Toxicity Study
-
Animal Model: The study utilized unanesthetized dogs with ventricular tachycardia induced by a two-stage ligation of the left anterior descending coronary artery performed the day prior to the experiment.[1]
-
Drug Administration: Two groups of six dogs each received a continuous intravenous infusion of either this compound or lidocaine hydrochloride at a rate of 0.5 mg/kg/min until the onset of convulsions.[1]
-
Data Collection: The frequency of ventricular ectopic beats was monitored continuously. Arterial and central venous pressures, respiratory rate, sinus rate, and PR and QRS intervals of normal sinus beats were also recorded. Blood samples were collected to determine plasma drug concentrations.[1]
-
Endpoints: The primary efficacy endpoints were the cumulative doses and plasma concentrations at which a 25%, 50%, and 75% reduction in the frequency of ectopic beats was observed. The primary safety endpoint was the cumulative dose and plasma concentration at which convulsions occurred.[1]
Myocardial Necrosis Study
-
Animal Model: The study was conducted on 29 dogs subjected to coronary artery occlusion.
-
Procedure: One minute after occlusion, technetium-99m labeled microspheres were injected to delineate the hypoperfused zone. Fifteen minutes post-occlusion, dogs were randomized to receive a control substance, lidocaine, or droxicainide.
-
Infarct Size Assessment: Six hours after occlusion, the hearts were excised, and the area of myocardial damage was identified using triphenyltetrazolium (B181601) chloride staining. Autoradiography was used to visualize the hypoperfused areas. The percentage of the hypoperfused area that progressed to necrosis was then calculated.
Visualizing the Methodologies
Caption: Experimental workflow for comparing the antiarrhythmic potency of droxicainide and lidocaine.
Signaling Pathway
Both droxicainide and lidocaine are Class Ib antiarrhythmic agents. Their primary mechanism of action involves the blockade of voltage-gated sodium channels (NaV1.5) in cardiomyocytes. They exhibit a high affinity for the inactivated state of these channels, which is more prevalent in rapidly firing or depolarized cells, such as those in ischemic tissue. This state-dependent blockade slows the rate of rise of the action potential (Phase 0) and shortens the action potential duration, thereby suppressing arrhythmias.
Caption: General signaling pathway for Class Ib antiarrhythmic drugs like droxicainide and lidocaine.
References
A Comparative Analysis of Droxicainide Hydrochloride and Flecainide in Atrial Fibrillation Models: An Indirect Assessment
A direct comparative study on the efficacy of droxicainide (B1670961) hydrochloride versus flecainide (B1672765) in atrial fibrillation models is not available in the current body of scientific literature. However, an objective comparison can be formulated through an indirect analysis of their known electrophysiological properties and performance in relevant preclinical and clinical models. This guide synthesizes the available data to provide researchers, scientists, and drug development professionals with a comparative overview of these two Class I antiarrhythmic agents.
Flecainide is a well-established Class Ic antiarrhythmic agent with proven efficacy in the management of atrial fibrillation.[1][2] In contrast, droxicainide hydrochloride is a less-studied compound, with available research primarily focusing on its efficacy in ventricular arrhythmia models, where it has been compared to the Class Ib agent, lidocaine (B1675312).[3][4]
Electrophysiological Profile and Mechanism of Action
Both droxicainide and flecainide are classified as Class I antiarrhythmic drugs, indicating their primary mechanism of action is the blockade of sodium channels in cardiomyocytes. However, they belong to different subclasses, which dictates their distinct effects on the cardiac action potential.
This compound: Based on its comparison with lidocaine, droxicainide is presumed to be a Class Ib antiarrhythmic agent.[3] Class Ib agents are characterized by their rapid association and dissociation from the sodium channel, leading to a more pronounced effect at higher heart rates. They typically shorten the action potential duration (APD) and the effective refractory period (ERP) in normal cardiac tissue.
Flecainide: As a Class Ic agent, flecainide exhibits slow association and dissociation kinetics with sodium channels.[1][5] This results in a potent, rate-dependent depression of the rapid upstroke of the action potential (Phase 0), leading to a marked slowing of conduction velocity in atrial and ventricular tissue.[1][5] Flecainide has minimal effect on the APD but significantly increases the atrial ERP in a tachycardia-dependent manner.[1] Its efficacy in terminating atrial fibrillation is attributed to its ability to increase the wavelength of the re-entrant circuit to a point where the arrhythmia cannot be sustained.[1]
Comparative Efficacy Data
The available data does not permit a direct comparison of droxicainide and flecainide in atrial fibrillation. The following tables summarize the key efficacy findings for each drug in their respective experimental models.
This compound Efficacy in a Canine Ventricular Tachycardia Model
| Parameter | Droxicainide | Lidocaine | Study Model |
| Potency (Ventricular Ectopic Beat Reduction) | More Potent | Less Potent | Unanesthetized dogs with ventricular tachycardia post-coronary artery ligation[3] |
| Therapeutic Index (Margin of Safety) | Wider | Narrower | Unanesthetized dogs with ventricular tachycardia post-coronary artery ligation[3] |
| Effect on Myocardial Infarct Size | 41% reduction | 20% reduction | Dogs with coronary artery occlusion[4] |
Flecainide Efficacy in Atrial Fibrillation Models
| Parameter | Effect of Flecainide | Study Model |
| Atrial Effective Refractory Period (ERP) | Increased (tachycardia-dependent)[1] | Experimental canine model of sustained atrial fibrillation[1] |
| Atrial Conduction Velocity | Reduced (tachycardia-dependent)[1] | Experimental canine model of sustained atrial fibrillation[1] |
| Atrial Fibrillation Termination | Terminated AF in all 16 dogs studied[1] | Experimental canine model of sustained atrial fibrillation[1] |
| Wavelength of Re-entry | Increased[1] | Experimental canine model of sustained atrial fibrillation[1] |
Experimental Protocols
This compound: Canine Model of Ventricular Tachycardia[3]
-
Animal Model: Unanesthetized dogs with ventricular tachycardia induced by a two-stage ligation of the left anterior descending coronary artery.
-
Drug Administration: Continuous intravenous infusion of this compound (0.5 mg/kg/min) or lidocaine hydrochloride (0.5 mg/kg/min) until the onset of convulsions.
-
Efficacy Assessment: Progressive reduction in the frequency of ventricular ectopic beats was monitored.
-
Safety Assessment: Monitoring of sinus rate, PR and QRS intervals, arterial and central venous pressures, respiratory rate, and the cumulative dose required to produce convulsions.
Flecainide: Experimental Canine Model of Sustained Atrial Fibrillation[1]
-
Animal Model: Dogs in which sustained atrial fibrillation (AF) was induced by a brief burst of atrial pacing in the presence of vagal stimulation.
-
Drug Administration: Two dose levels of flecainide were compared with an isotonic glucose placebo in a randomized, blinded manner.
-
Efficacy Assessment: Termination of AF was the primary endpoint.
-
Electrophysiological Measurements: Atrial epicardial mapping with a 112-electrode array was used to study changes in atrial ERP, conduction velocity, and the size and number of re-entry circuits.
Signaling Pathways and Logical Relationships
The primary mechanism of action for both drugs involves the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes. The differential effects of Class Ib and Ic agents on the cardiac action potential can be visualized as follows:
The experimental workflow for evaluating the efficacy of droxicainide in a canine model of ventricular tachycardia can be depicted as:
The mechanism by which flecainide terminates atrial fibrillation is illustrated below:
Conclusion
While a direct comparison of this compound and flecainide in atrial fibrillation models is not possible due to a lack of specific studies on droxicainide in this arrhythmia, their distinct classifications within the Vaughan Williams system suggest different electrophysiological effects. Flecainide's well-documented efficacy in atrial fibrillation stems from its potent Class Ic sodium channel blockade, leading to slowed conduction and increased atrial refractoriness. Droxicainide, likely a Class Ib agent, has shown promise in ventricular arrhythmia models with a favorable safety profile compared to lidocaine. Further research is warranted to investigate the potential efficacy of droxicainide in atrial fibrillation models to allow for a direct and comprehensive comparison with established therapies like flecainide.
References
- 1. Mechanism of antiarrhythmic effects of class Ic drugs in paroxysmal atrial fibrillation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Class IC antiarrhythmic drug induced atrial flutter: electrocardiographic and electrophysiological findings and their importance for long term outcome after right atrial isthmus ablation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Head-to-head comparison of Droxicainide hydrochloride with other Class I antiarrhythmics
Droxicainide (B1670961) hydrochloride is an investigational Class I antiarrhythmic agent that has demonstrated potential in preclinical studies for the management of ventricular arrhythmias. As a sodium channel blocker, it shares a common mechanism of action with other Class I drugs. However, a comprehensive head-to-head comparison is limited by the scarcity of publicly available clinical data for droxicainide. This guide provides a comparative overview based on existing preclinical data and situates droxicainide within the broader context of established Class I antiarrhythmics.
Mechanism of Action and Classification
Class I antiarrhythmic drugs are categorized into three subclasses (Ia, Ib, and Ic) based on their effects on the cardiac action potential duration (APD) and the kinetics of sodium channel blockade.[1][2] These agents primarily act by blocking the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[3] This action slows the conduction velocity in the atria, ventricles, and His-Purkinje system.
Preclinical Efficacy of Droxicainide Hydrochloride
Antiarrhythmic Effects
In a study involving unanesthetized dogs with ventricular tachycardia induced by coronary artery ligation, this compound was compared directly with lidocaine (B1675312).[4] Both drugs were administered via continuous intravenous infusion. The study found that droxicainide was more potent than lidocaine in reducing the frequency of ventricular ectopic beats.[4] Notably, at low cumulative doses, neither drug significantly altered the sinus rate or the PR and QRS intervals of normal sinus beats.[4]
Myocardial Protection
A separate investigation in a canine model of myocardial infarction assessed the effects of droxicainide and lidocaine on the extent of myocardial necrosis. The results of this study are not detailed in the available literature.
Head-to-Head Comparison with Other Class I Antiarrhythmics
Direct comparative data for droxicainide against Class Ia (e.g., quinidine (B1679956), procainamide, disopyramide) and Class Ic (e.g., flecainide, propafenone) antiarrhythmics are not available in the public domain. The following tables summarize the general characteristics of the different Class I subclasses to provide a framework for understanding the potential therapeutic profile of droxicainide.
Table 1: Electrophysiological Effects of Class I Antiarrhythmic Subclasses
| Feature | Class Ia | Class Ib | Class Ic |
| Sodium Channel Blockade | Moderate | Weak | Strong |
| Effect on Action Potential Duration (APD) | Prolongs | Shortens | No significant effect |
| Effect on QRS Duration | Prolongs | No significant effect | Markedly prolongs |
| Effect on QT Interval | Prolongs | Shortens or no effect | No significant effect |
| Examples | Quinidine, Procainamide, Disopyramide | Lidocaine, Mexiletine | Flecainide, Propafenone |
Table 2: Clinical Indications and Adverse Effects of Class I Antiarrhythmics
| Subclass | Typical Indications | Common Adverse Effects |
| Class Ia | Atrial and ventricular arrhythmias | Proarrhythmia (Torsades de Pointes), gastrointestinal upset, cinchonism (quinidine), drug-induced lupus (procainamide) |
| Class Ib | Ventricular arrhythmias (especially post-myocardial infarction) | Neurological (drowsiness, confusion, seizures), gastrointestinal upset |
| Class Ic | Atrial and ventricular arrhythmias in patients without structural heart disease | Proarrhythmia (ventricular tachycardia), dizziness, visual disturbances |
Experimental Protocols
Detailed experimental protocols for the preclinical studies involving droxicainide are not fully available in the reviewed literature. The study comparing droxicainide and lidocaine in dogs with ventricular tachycardia involved the following general methodology:
-
Animal Model: Unanesthetized dogs with ventricular tachycardia induced by a two-stage ligation of the left anterior descending coronary artery.[4]
-
Drug Administration: Continuous intravenous infusion of either this compound or lidocaine hydrochloride at a rate of 0.5 mg/kg/min until the onset of convulsions.[4]
-
Efficacy Assessment: Progressive reduction in the frequency of ventricular ectopic beats.[4]
-
Safety Monitoring: Monitoring of sinus rate, PR and QRS intervals, arterial and central venous pressures, respiratory rate, and observation for emesis and convulsions.[4]
Signaling Pathways and Logical Relationships
The primary mechanism of action of Class I antiarrhythmics involves the blockade of voltage-gated sodium channels in cardiomyocytes. The following diagram illustrates the logical flow of this mechanism.
Figure 1. Simplified workflow of the antiarrhythmic action of Class I drugs.
The differential effects of the Class I subclasses on the action potential duration can be conceptualized as follows:
Figure 2. Differentiating effects of Class I subclasses on the cardiac action potential.
Conclusion
This compound is an antiarrhythmic agent with a mechanism of action consistent with Class I sodium channel blockers. Preclinical data suggest it is a potent antiarrhythmic, possibly belonging to the Class Ib subclass, with a potentially wider margin of safety compared to lidocaine in a canine model.[4] However, the absence of robust clinical trial data, particularly regarding its electrophysiological effects, pharmacokinetics, and adverse effect profile in humans, precludes a definitive and comprehensive comparison with other established Class I antiarrhythmics at this time. Further research and clinical development are necessary to fully characterize the therapeutic potential and place of droxicainide in the management of cardiac arrhythmias.
References
- 1. Initial clinical experience of lorcainide (Ro 13-1042), a new antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-dependent electrophysiological effects of quinidine and lidocaine on canine cardiac purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigational antiarrhythmic agents: promising drugs in early clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The acute antiarrhythmic effects of droxicainide and lidocaine in unanesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Droxicainide Hydrochloride vs. Other Local Anesthetics: A Comparative Efficacy Study
A comprehensive guide for researchers and drug development professionals objectively comparing the performance of Droxicainide hydrochloride with alternative local anesthetics, supported by established experimental data and methodologies.
Introduction
This compound, identified as a novel antiarrhythmic agent, shares structural and functional similarities with the amide class of local anesthetics, suggesting its potential utility in regional pain management.[1][2] Like established local anesthetics such as lidocaine, ropivacaine, and bupivacaine, its mechanism of action is predicated on the blockade of voltage-gated sodium channels, a critical step in the inhibition of nerve impulse transmission.[3][4][5] This guide provides a comparative analysis of this compound against commonly used local anesthetics. In the absence of direct comparative clinical efficacy studies for Droxicainide's local anesthetic properties, this comparison is based on its chemical structure, its known classification as a sodium channel blocker, and established principles of structure-activity relationships in local anesthetics.
Mechanism of Action: Sodium Channel Blockade
Local anesthetics exert their effects by blocking the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane. This action prevents the depolarization of the nerve, thereby blocking the initiation and propagation of action potentials. The effectiveness of a local anesthetic is influenced by its ability to penetrate the nerve sheath and membrane (lipid solubility) and to bind to the sodium channel (pKa and molecular size).
Comparative Structural and Physicochemical Properties
The efficacy of a local anesthetic, including its potency, onset of action, and duration of action, is closely linked to its physicochemical properties such as lipid solubility and pKa.[3] Local anesthetics are typically composed of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine. This compound is classified as an amide-type agent.
| Local Anesthetic | Chemical Linkage | pKa | Lipid Solubility (approx.) | Protein Binding (%) | Onset of Action | Duration of Action |
| Droxicainide HCl | Amide | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Lidocaine HCl | Amide | 7.9 | Moderate | 60-80 | Fast | Moderate |
| Bupivacaine HCl | Amide | 8.1 | High | 82-96 | Slow | Long |
| Ropivacaine HCl | Amide | 8.1 | High | 94 | Slow | Long |
| Articaine HCl | Amide (with ester group) | 7.8 | Moderate | 95 | Fast | Short to Moderate |
| Procaine HCl | Ester | 9.1 | Low | 6 | Slow | Short |
Table 1: Comparative Properties of this compound and Other Local Anesthetics. Note: Specific physicochemical and pharmacokinetic data for this compound as a local anesthetic are not currently available in published literature. The table reflects established data for common local anesthetics to provide a framework for comparison.
Experimental Protocols for Efficacy Evaluation
The comparative efficacy of local anesthetics is determined through a series of preclinical and clinical studies designed to measure key performance indicators.
In Vitro Models: Isolated Nerve Fiber Studies
These studies assess the direct action of the anesthetic on nerve conduction.
Objective: To determine the potency (concentration-dependent block) and onset of action of the local anesthetic on isolated nerve fibers.
Methodology:
-
Nerve Preparation: Sciatic nerves are dissected from animal models (e.g., frogs or rats).
-
Mounting: The nerve is mounted in a chamber that allows for electrical stimulation and recording of compound action potentials (CAPs).
-
Stimulation and Recording: Supramaximal electrical stimuli are applied to one end of the nerve, and the resulting CAP is recorded from the other end.
-
Anesthetic Application: The nerve is superfused with a solution containing the local anesthetic at varying concentrations.
-
Data Analysis: The percentage decrease in the CAP amplitude is measured over time to determine the onset and degree of conduction block. The effective concentration (EC50) is calculated to quantify potency.
In Vivo Models: Animal Anesthesia Studies
These models evaluate the anesthetic effect in a living organism, providing insights into duration and potential systemic effects.
Objective: To assess the onset, duration, and intensity of sensory and motor blockade.
Methodology:
-
Animal Model: Commonly used models include rats or guinea pigs.
-
Anesthetic Administration: The local anesthetic is administered via infiltration or a specific nerve block (e.g., sciatic nerve block).
-
Sensory Block Assessment: The response to a noxious stimulus (e.g., thermal or mechanical) is measured. A common method is the tail-flick test or the von Frey filament test. The time to loss of response (onset) and the time to return of response (duration) are recorded.
-
Motor Block Assessment: Motor function is evaluated using a scoring system based on the animal's ability to move the affected limb.
-
Data Analysis: The onset and duration of sensory and motor block are compared between different anesthetic agents.
References
Droxicainide Hydrochloride: A Comparative Safety Analysis Against Established Antiarrhythmic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of the investigational antiarrhythmic agent, Droxicainide hydrochloride, against well-established antiarrhythmic drugs: flecainide (B1672765), amiodarone, and lidocaine (B1675312). The information presented is based on available preclinical and clinical data, with a focus on objective comparison supported by experimental evidence.
Executive Summary
This compound, a novel antiarrhythmic agent, has demonstrated a promising safety profile in initial preclinical studies, suggesting a wider therapeutic index compared to some established drugs like lidocaine. However, a comprehensive understanding of its safety in humans remains under investigation due to limited publicly available clinical trial data. This guide synthesizes the current knowledge on the cardiac and non-cardiac toxicities of this compound in comparison to flecainide, amiodarone, and lidocaine, providing a resource for researchers and drug development professionals.
Comparative Safety Profiles
The following tables summarize the known safety profiles of this compound and the comparator antiarrhythmic drugs, focusing on key cardiac and non-cardiac adverse effects.
Cardiac Safety Profile
| Adverse Effect | This compound | Flecainide | Amiodarone | Lidocaine |
| Proarrhythmia | Data not available in humans. Preclinical studies in dogs suggest a lower risk compared to lidocaine. | High risk, particularly in patients with structural heart disease. Can cause new or worsened ventricular arrhythmias.[1][2][3][4] | Lower incidence of torsades de pointes compared to other QT-prolonging drugs, but can cause bradycardia and heart block. | Proarrhythmic effects are less common than with Class IA or IC agents, but can occur, especially at high concentrations. |
| Effects on ECG | Preclinical data in dogs showed no significant changes in PR or QRS intervals at therapeutic doses. | Prolongs PR and QRS intervals.[2] | Prolongs QT interval, PR interval, and QRS duration. | Minimal effect on PR, QRS, or QT intervals at therapeutic doses. |
| Myocardial Contractility | Data not available. | Negative inotropic effect; contraindicated in heart failure.[1] | Can have negative inotropic effects, particularly with intravenous administration. | Can cause myocardial depression at high doses. |
Non-Cardiac Safety Profile
| Adverse Effect | This compound | Flecainide | Amiodarone | Lidocaine |
| Neurological | Convulsions observed at high doses in preclinical studies (dogs). | Dizziness, visual disturbances, tremor. | Peripheral neuropathy, optic neuropathy. | Neurotoxicity is a primary concern, causing dizziness, paresthesia, seizures, and in severe cases, coma.[1][5] |
| Pulmonary | Data not available. | Dyspnea.[1] | Pulmonary toxicity, including pneumonitis and fibrosis, is a serious and potentially fatal side effect. | Respiratory depression can occur with overdose. |
| Hepatic | Data not available. | Rare reports of hepatic dysfunction. | Can cause liver injury, ranging from asymptomatic elevation of liver enzymes to severe hepatitis and cirrhosis. | Generally considered safe for the liver. |
| Thyroid | Data not available. | No known significant effects. | Can cause both hypothyroidism and hyperthyroidism due to its iodine content. | No known significant effects. |
| Gastrointestinal | Emesis observed at high doses in preclinical studies (dogs). | Abdominal pain, constipation. | Nausea, vomiting, anorexia. | Nausea and vomiting can occur with high systemic concentrations. |
| Dermatological | Data not available. | Skin rash. | Photosensitivity and a blue-gray skin discoloration are common with long-term use. | Allergic reactions, including rash and urticaria, can occur. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of safety assessment studies. The following sections outline typical experimental protocols used to evaluate the cardiac and non-cardiac safety of antiarrhythmic drugs.
In Vivo Cardiac Safety Assessment: Proarrhythmia Models
Objective: To assess the potential of a drug to induce or exacerbate cardiac arrhythmias in a whole-animal model.
Typical Protocol (Canine Chronic Atrioventricular Block Model):
-
Animal Model: Adult mongrel dogs are surgically prepared to create a complete atrioventricular (AV) block. This model is highly sensitive to drugs that prolong the QT interval and can induce Torsades de Pointes (TdP).
-
Drug Administration: The test compound (e.g., this compound) and a positive control (e.g., a known proarrhythmic drug) are administered intravenously or orally at escalating doses.
-
Electrophysiological Monitoring: Continuous electrocardiogram (ECG) monitoring is performed to record heart rate, PR interval, QRS duration, and QT interval. Intracardiac electrophysiological studies may also be conducted to measure parameters like the effective refractory period.[6][7][8]
-
Arrhythmia Induction: Programmed electrical stimulation is used to assess the vulnerability of the heart to induced ventricular tachyarrhythmias.
-
Endpoint Analysis: The incidence, duration, and severity of spontaneous and induced arrhythmias are quantified and compared between treatment groups.
In Vitro Cardiac Safety Assessment: Ion Channel Studies
Objective: To determine the effect of a drug on specific cardiac ion channels, which is crucial for understanding its mechanism of action and potential for proarrhythmia.
Typical Protocol (Patch Clamp Electrophysiology):
-
Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are genetically engineered to express a specific human cardiac ion channel (e.g., hERG, Nav1.5, Cav1.2).
-
Drug Application: The test compound is applied to the cells at various concentrations.
-
Electrophysiological Recording: The whole-cell patch-clamp technique is used to measure the ionic current flowing through the specific channel in response to a series of voltage steps.
-
Data Analysis: The concentration-response curve for the inhibition of the ionic current is generated to determine the IC50 value (the concentration at which the drug inhibits 50% of the channel current).
Non-Cardiac Safety Assessment: Neurotoxicity Studies
Objective: To evaluate the potential adverse effects of a drug on the central and peripheral nervous systems.
Typical Protocol (Nerve Conduction Velocity Study):
-
Animal Model: Rats or dogs are commonly used.
-
Drug Administration: The test compound is administered systemically.
-
Nerve Stimulation and Recording: Stimulating electrodes are placed along the path of a peripheral nerve (e.g., sciatic nerve), and recording electrodes are placed on the skin over the nerve or a muscle it innervates. A small electrical impulse is delivered to stimulate the nerve.[9][10][11][12][13]4. Measurement: The time it takes for the electrical impulse to travel between the stimulating and recording electrodes is measured.
-
Calculation: The nerve conduction velocity (NCV) is calculated by dividing the distance between the electrodes by the travel time. A significant decrease in NCV can indicate drug-induced neurotoxicity. [10]
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular pathways underlying drug toxicity is essential for risk assessment and the development of safer alternatives.
Amiodarone-Induced Pulmonary Toxicity
Amiodarone is known to cause pulmonary fibrosis through a complex mechanism that is not fully elucidated but is thought to involve the upregulation of transforming growth factor-beta 1 (TGF-β1). [14][15][16][17][18]
Amiodarone-Induced Pulmonary Fibrosis Pathway
Flecainide-Induced Proarrhythmia
Flecainide's proarrhythmic effects are primarily linked to its potent blockade of the cardiac sodium channel (Nav1.5), particularly in the context of structural heart disease. [19][20][21][22][23]
Flecainide-Induced Proarrhythmia Mechanism
Lidocaine-Induced Neurotoxicity
Lidocaine's neurotoxicity is mediated by an increase in intracellular calcium, leading to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and subsequent neuronal apoptosis. [1][2][3][4][5]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Neurotoxicity of lidocaine involves specific activation of the p38 mitogen-activated protein kinase, but not extracellular signal-regulated or c-jun N-terminal kinases, and is mediated by arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitigation of direct neurotoxic effects of lidocaine and amitriptyline by inhibition of p38 mitogen-activated protein kinase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lidocaine Induces Neurotoxicity by Activating the CaMKII and p38 MAPK Signaling Pathways through an Increase in Intracellular Calcium Ions | Bentham Science [benthamscience.com]
- 6. vetspecialists.co.uk [vetspecialists.co.uk]
- 7. Intracardiac electrophysiological conduction parameters in adult dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hopkinsmedicine.org [hopkinsmedicine.org]
- 10. Nerve Conduction Velocity: Purpose, Procedure & Results [healthline.com]
- 11. Nerve conduction velocity [pennmedicine.org]
- 12. Nerve Conduction Studies and Electromyography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. racgp.org.au [racgp.org.au]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Induction of c-jun and TGF-beta 1 in Fischer 344 rats during amiodarone-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amiodarone-induced pulmonary toxicity in Fischer rats: release of tumor necrosis factor alpha and transforming growth factor beta by pulmonary alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 18. journals.unibuc.ro [journals.unibuc.ro]
- 19. Multiple targets for flecainide action: implications for cardiac arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. rupress.org [rupress.org]
A Meta-Analysis of Preclinical Studies on Droxicainide Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative meta-analysis of preclinical data on Droxicainide (B1670961) hydrochloride, an antiarrhythmic agent. This document objectively evaluates its performance against other Class I antiarrhythmic drugs, supported by available experimental data.
Droxicainide hydrochloride has been investigated for its potential in managing ventricular arrhythmias, particularly those arising from myocardial ischemia. This guide synthesizes the key preclinical findings to offer a clear comparison with established alternatives such as lidocaine (B1675312), mexiletine, flecainide, and propafenone (B51707).
Efficacy in Ischemia-Induced Ventricular Arrhythmias
Preclinical studies in canine models of myocardial ischemia induced by coronary artery ligation have been pivotal in evaluating the antiarrhythmic efficacy of this compound.
Comparative Efficacy in Suppressing Ventricular Ectopic Beats
A key study directly compared the efficacy of this compound and lidocaine in unanesthetized dogs with ventricular tachycardia induced by two-stage ligation of the left anterior descending coronary artery.[1] The study found that this compound was more potent than lidocaine in reducing the frequency of ventricular ectopic beats.[1]
| Drug | Reduction in Ectopic Beats (25%) | Reduction in Ectopic Beats (50%) | Reduction in Ectopic Beats (75%) |
| This compound | Lower cumulative dose and plasma concentration required compared to lidocaine.[1] | Lower cumulative dose and plasma concentration required compared to lidocaine.[1] | Lower cumulative dose and plasma concentration required compared to lidocaine.[1] |
| Lidocaine | Higher cumulative dose and plasma concentration required compared to Droxicainide.[1] | Higher cumulative dose and plasma concentration required compared to Droxicainide.[1] | Higher cumulative dose and plasma concentration required compared to Droxicainide.[1] |
Cardioprotective Effects: Reduction of Myocardial Infarct Size
Beyond its antiarrhythmic effects, this compound has demonstrated cardioprotective properties by reducing the extent of myocardial necrosis following coronary artery occlusion. In a canine model of acute myocardial infarction, Droxicainide was significantly more effective than lidocaine in salvaging ischemic myocardium.
| Treatment Group | Percentage of Hypoperfused Area Evolving to Necrosis |
| Control | 85.6 ± 2.0% |
| Lidocaine | 68.1 ± 4.1% (20% reduction vs. control) |
| This compound | 50.1 ± 5.3% (41% reduction vs. control; p < 0.005 vs. lidocaine) |
Safety and Tolerability in Preclinical Models
The primary dose-limiting toxicity observed for both this compound and lidocaine in the canine model was the induction of convulsions at higher cumulative doses.[1] However, this compound exhibited a wider margin of safety, with convulsions occurring at higher cumulative doses and plasma concentrations compared to those required for its antiarrhythmic effect.[1]
| Drug | Safety Margin | Adverse Effects at Higher Doses |
| This compound | Wider margin of safety compared to lidocaine.[1] | Emesis, Convulsions.[1] |
| Lidocaine | Narrower margin of safety compared to Droxicainide.[1] | Sedation, Emesis, Convulsions.[1] |
Mechanism of Action and Electrophysiological Properties
Presumed Mechanism of Action of Class I Antiarrhythmics
Caption: Presumed signaling pathway of this compound.
Comparison with Other Class I Antiarrhythmic Agents
While direct comparative preclinical data for Droxicainide against mexiletine, flecainide, and propafenone are scarce, a comparison of their general preclinical profiles is informative.
| Drug | Subclass | Key Preclinical Efficacy Models | Notable Electrophysiological Effects |
| This compound | Class I (presumed Ib) | Ischemia-induced ventricular tachycardia (canine).[1] | Not specifically detailed in available literature. |
| Lidocaine | Class Ib | Ischemia-induced ventricular tachycardia (canine).[1] | Shortens action potential duration (APD). |
| Mexiletine | Class Ib | Long-QT and Short-QT syndrome models, atrial fibrillation. | Shortens APD. |
| Flecainide | Class Ic | Catecholaminergic polymorphic ventricular tachycardia. | Markedly slows conduction, no significant effect on APD. |
| Propafenone | Class Ic | Atrial fibrillation. | Slows conduction, weak beta-blocking activity. |
Experimental Protocols
Ischemia-Induced Ventricular Tachycardia Model (Canine)
This model, as described in the comparative study of Droxicainide and lidocaine, is crucial for evaluating drugs for ventricular arrhythmias post-myocardial infarction.[1]
Caption: Workflow for the ischemia-induced arrhythmia model.
Myocardial Infarct Size Determination (Canine)
This experimental protocol allows for the quantitative assessment of the cardioprotective effects of a drug.
-
Induction of Myocardial Infarction: Anesthetized dogs undergo occlusion of the left anterior descending coronary artery.
-
Drug Administration: The test compound (e.g., this compound, lidocaine) or placebo is administered intravenously.
-
Tissue Staining: After a set period of occlusion, the heart is excised, and the left ventricle is sliced. The slices are incubated with a vital stain (e.g., triphenyltetrazolium (B181601) chloride) which stains viable myocardium red, leaving the necrotic tissue pale.
-
Image Analysis: The areas of necrosis and the total area of the left ventricle are quantified using planimetry to determine the infarct size as a percentage of the total ventricular area.
Conclusion
The available preclinical data, primarily from canine models of myocardial ischemia, suggest that this compound is a potent antiarrhythmic agent with a wider safety margin than lidocaine.[1] Furthermore, its significant cardioprotective effect in reducing infarct size indicates a potential dual benefit in the setting of acute myocardial infarction. However, a more comprehensive understanding of its electrophysiological properties and its efficacy in a broader range of arrhythmia models is warranted for a complete preclinical profile. This meta-analysis provides a foundation for researchers to contextualize the existing data and identify key areas for future investigation in the development of novel antiarrhythmic therapies.
References
A Comparative Analysis of the Therapeutic Windows of Droxicainide Hydrochloride and Lidocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic windows of Droxicainide (B1670961) hydrochloride and lidocaine (B1675312), two significant antiarrhythmic agents. By examining their mechanisms of action, preclinical data, and experimental protocols, this document aims to offer an objective resource for researchers and professionals in the field of drug development.
Introduction
Droxicainide hydrochloride is an antiarrhythmic agent that has demonstrated a favorable therapeutic index in initial experimental studies.[1] Lidocaine, a well-established class Ib antiarrhythmic and local anesthetic, serves as a critical benchmark for new therapeutic agents.[2][3][4][5] Both drugs exert their primary antiarrhythmic effects by blocking fast sodium channels in cardiac tissue.[3][4] This guide delves into a comparative analysis of their therapeutic efficacy and safety margins based on available preclinical data.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative preclinical studies.
Table 1: Comparative Efficacy in Myocardial Infarction
| Drug | Dosage | Reduction in Myocardial Necrosis | p-value (vs. Control) | p-value (vs. Lidocaine) |
| Control | N/A | 85.6 ± 2.0% (necrosis of hypoperfused area) | N/A | N/A |
| Lidocaine | Same as Droxicainide | 20% | < 0.01 | N/A |
| Droxicainide | Same as Lidocaine | 41% | < 0.001 | < 0.005 |
Data from a study in a canine model of coronary artery occlusion.[1]
Table 2: Comparative Antiarrhythmic Potency and Safety Margin
| Drug | Relative Potency (Antiarrhythmic Effect) | Relative Safety Margin (vs. Convulsions) |
| Lidocaine | Baseline | Baseline |
| Droxicainide | More Potent | Wider |
Data from a study in unanesthetized dogs with ventricular tachycardia.[6]
Table 3: Therapeutic and Toxic Concentrations of Lidocaine
| Parameter | Concentration |
| Therapeutic Range | 1.5 - 5 mcg/mL |
| Minor Side Effects | > 3 mcg/mL |
| Toxic Concentrations | > 5 mcg/mL |
General clinical data for lidocaine.[7][8]
Mechanism of Action and Signaling Pathways
Both Droxicainide and lidocaine are class Ib antiarrhythmic agents that function by blocking voltage-gated sodium channels in the neuronal and cardiac cell membranes.[2][4] This action inhibits the rapid influx of sodium ions required for the initiation and conduction of action potentials.[3][5] In cardiac myocytes, this leads to a decrease in the rate of depolarization, a shortened action potential duration, and suppression of ventricular arrhythmias.[5][9] The preferential binding of these drugs to inactivated sodium channels makes them particularly effective in ischemic tissue, where cells have a more depolarized resting membrane potential.[2]
Mechanism of Action for Droxicainide and Lidocaine
Experimental Protocols
Myocardial Necrosis in a Canine Model
This experiment was designed to quantify and compare the effects of Droxicainide and lidocaine on the extent of myocardial infarction.
-
Animal Model: Adult mongrel dogs.
-
Procedure:
-
The left anterior descending coronary artery was occluded.
-
One minute post-occlusion, technetium-99m labeled microspheres were injected into the left atrium to delineate the hypoperfused (at-risk) myocardial zone.
-
Fifteen minutes post-occlusion, dogs were randomized to receive either a saline control, lidocaine, or Droxicainide at the same dosage.
-
After six hours of occlusion, the hearts were excised.
-
-
Analysis:
-
The hearts were sliced and incubated in triphenyltetrazolium (B181601) chloride to identify the necrotic tissue.
-
Autoradiography of the same slices was used to visualize the hypoperfused areas.
-
The percentage of the hypoperfused area that progressed to necrosis was calculated for each group.[1]
-
Myocardial Necrosis Experimental Workflow
Antiarrhythmic Effects in a Canine Model
This study aimed to compare the antiarrhythmic potency and safety of Droxicainide and lidocaine.
-
Animal Model: Unanesthetized dogs with ventricular tachycardia induced by two-stage ligation of the left anterior descending coronary artery.
-
Procedure:
-
Dogs were divided into two groups.
-
A continuous intravenous infusion of either this compound or lidocaine hydrochloride (0.5 mg/kg/min) was administered.
-
The infusion continued until the onset of convulsions.
-
-
Analysis:
-
The cumulative doses and plasma concentrations of each drug required to reduce the frequency of ventricular ectopic beats by 25%, 50%, and 75% were determined.
-
The doses and plasma concentrations at which convulsions occurred were also recorded to assess the margin of safety.[6]
-
Discussion
The available preclinical data suggests that this compound may possess a wider therapeutic window compared to lidocaine. In a canine model of myocardial infarction, Droxicainide demonstrated a significantly greater reduction in myocardial necrosis than lidocaine at the same dosage.[1] Furthermore, in a study on dogs with induced ventricular tachycardia, Droxicainide was found to be a more potent antiarrhythmic agent with a wider margin of safety before the onset of convulsions.[6]
While these findings are promising for Droxicainide, it is important to note that a definitive comparison of the therapeutic index would require head-to-head studies determining the ED50 and LD50 values for both compounds under identical experimental conditions. The therapeutic range for lidocaine in a clinical setting is well-defined, providing a solid benchmark for the development of new antiarrhythmic drugs.[7][8]
Conclusion
Based on the presented preclinical evidence, this compound exhibits a promising therapeutic profile with potentially greater efficacy and a wider safety margin than lidocaine for the treatment of ventricular arrhythmias and the reduction of myocardial ischemic damage. Further research, including rigorous clinical trials, is warranted to fully elucidate the therapeutic window of Droxicainide and its potential advantages in a clinical setting.
References
- 1. Effects of lidocaine and droxicainide on myocardial necrosis: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. hexiapharm.com [hexiapharm.com]
- 4. Lidocaine as an anti-arrhythmic drug: Are there any indications left? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. The acute antiarrhythmic effects of droxicainide and lidocaine in unanesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 8. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 9. Lidocaine training - PALS Pharmacology video | ProPALS [propals.io]
Safety Operating Guide
Navigating the Disposal of Droxicainide Hydrochloride: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before addressing disposal, it is essential to adhere to safe handling procedures for droxicainide (B1670961) hydrochloride. Based on information for similar chemical compounds, the following precautions are advised:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Ingestion: Do not eat, drink, or smoke while handling the compound. If swallowed, seek immediate medical attention.
General Disposal Procedures for Chemical Waste
In the absence of a specific Safety Data Sheet (SDS) for droxicainide hydrochloride, a conservative approach to disposal is necessary. The primary directive for chemical waste is to dispose of contents and container to an approved waste disposal plant . This ensures that the compound is managed by professionals equipped to handle chemical waste in an environmentally sound manner.
Step-by-Step Disposal Guidance:
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: This is the most critical step. Your institution's EHS office will have established protocols for the disposal of chemical waste and can provide specific guidance for your location. They can also assist in classifying the waste stream.
-
Waste Segregation: Do not mix this compound with other chemical waste unless explicitly instructed to do so by your EHS office. Improper mixing can lead to hazardous reactions.
-
Labeling: Clearly label the waste container with the full chemical name ("this compound"), concentration (if in solution), and any known hazard information.
-
Containerization: Use a chemically resistant, leak-proof container for waste collection. Ensure the container is sealed tightly before removal from the laboratory.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials pending pickup by your institution's hazardous waste management service.
Environmental Considerations
While specific data on the environmental fate of this compound is not available, it is crucial to prevent its release into the environment. Improper disposal can lead to contamination of soil and water systems. Therefore, never dispose of this compound down the drain or in regular trash .
Logical Workflow for Chemical Disposal
Caption: Decision-making workflow for chemical disposal.
Disclaimer: This information is intended as a general guide. Always prioritize the specific regulations and procedures established by your institution and local authorities. The absence of a specific SDS for this compound underscores the importance of consulting with your EHS department before proceeding with any disposal method.
Essential Safety and Logistical Information for Handling Droxicainide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and operational procedures for the handling and disposal of Droxicainide hydrochloride. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to minimize environmental impact. This compound is a compound that requires careful handling due to its potential health hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health risks. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Furthermore, it is suspected of damaging fertility or the unborn child and is harmful to aquatic life with long-lasting effects.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Item and Specifications |
| Respiratory Protection | For handling the solid, powdered form, a NIOSH-approved N95 or higher-rated particulate respirator is required to prevent inhalation of dust.[2][3] A full-face respirator offers the additional benefit of eye and face protection. |
| Hand Protection | Double gloving with nitrile gloves is recommended.[4] Nitrile is effective against chlorinated solvents and hydrochloride salts.[5] Gloves should be changed immediately if contaminated or torn. |
| Eye Protection | Chemical splash goggles are required. If not using a full-face respirator, a face shield should be worn in conjunction with goggles to provide an extra layer of protection.[4] |
| Body Protection | A disposable, solid-front gown with long sleeves and tight-fitting cuffs, made of a low-permeability fabric such as Tyvek® or microporous film, should be worn.[4] This provides a barrier against splashes and dust. |
| Foot Protection | Closed-toe shoes are mandatory. Disposable shoe covers should be worn when handling larger quantities or when there is a risk of spills.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from receiving the compound to its use in experimental procedures.
Disposal Plan: Managing this compound Waste
As this compound is a halogenated organic compound, its waste must be managed carefully to prevent environmental contamination.
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weighing papers, and any other solid materials that have come into contact with this compound should be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste.[1][2]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Collection: All waste must be collected at the point of generation in appropriate, sealed containers.
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. The primary method of disposal for halogenated organic compounds is incineration at a permitted facility.[6]
Emergency Procedures
Spill Cleanup:
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
PPE: Before cleaning, don the appropriate PPE, including a respirator, double nitrile gloves, a chemical-resistant gown, and eye protection.
-
Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, gently cover the powder with a damp cloth to prevent it from becoming airborne.
-
Cleanup: Carefully collect the absorbed material or contaminated cloth and place it in a labeled hazardous waste container. Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated after the cleanup.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
By adhering to these safety and logistical guidelines, researchers, scientists, and drug development professionals can handle this compound responsibly, ensuring their personal safety and protecting the environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current information.
References
- 1. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 2. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 3. bestsafetyequipments.com [bestsafetyequipments.com]
- 4. benchchem.com [benchchem.com]
- 5. usp.org [usp.org]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
